Product packaging for Liproxstatin-1(Cat. No.:)

Liproxstatin-1

Katalognummer: B1674854
Molekulargewicht: 340.8 g/mol
InChI-Schlüssel: YAFQFNOUYXZVPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Liproxstatin-1 is an azaspiro compound that is 1'H-spiro[piperidine-4,2'-quinoxaline] in which the hydrogen at position 3' is replaced by a (3-chlorobenzyl)amino group. It is a potent inhibitor of ferroptosis. It has a role as a ferroptosis inhibitor, a radical scavenger, an antioxidant and a cardioprotective agent. It is a member of monochlorobenzenes, a secondary amino compound, an azaspiro compound and an organic heterotricyclic compound.
suppress ferroptosis in cells

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClN4 B1674854 Liproxstatin-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFQFNOUYXZVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Mechanistic Elucidation of Liproxstatin-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Liproxstatin-1 has emerged as a cornerstone tool compound in the study of ferroptosis, a unique form of regulated cell death driven by iron-dependent lipid peroxidation. Discovered through high-throughput screening, this potent spiroquinoxalinamine derivative has been instrumental in delineating the molecular pathways of ferroptosis and exploring its therapeutic potential in a range of pathologies, including ischemia-reperfusion injury and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound, supplemented with key quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

Discovery and History

This compound was identified as a potent inhibitor of ferroptosis through a high-throughput screen of small molecule libraries.[1] The screening assay utilized cells where ferroptosis was induced by the genetic deletion of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides.[1][2] This discovery was a significant milestone, providing a specific and potent chemical probe to study this newly described cell death modality.

The initial findings were detailed in a 2014 publication in Nature Cell Biology by Friedmann Angeli et al., which has become a foundational reference for the compound.[3][4] This study established that this compound could suppress ferroptosis in cells, in Gpx4-deficient mice, and in a preclinical model of ischemia/reperfusion-induced liver injury.[4] Subsequent research has solidified its status as a gold-standard ferroptosis inhibitor, often used alongside another inhibitor, Ferrostatin-1, to confirm the involvement of ferroptosis in various biological processes.[5][6]

Timeline of Key Developments:

  • 2012: The term "ferroptosis" is first coined to describe a distinct, iron-dependent form of non-apoptotic cell death.[7]

  • 2014: this compound is identified and characterized as a potent ferroptosis inhibitor, effective both in vitro and in vivo.[3][4]

  • 2017: Mechanistic studies reveal that this compound functions as a radical-trapping antioxidant (RTA), directly scavenging lipid peroxyl radicals within membranes.[1]

  • Ongoing Research: this compound is widely used to investigate the role of ferroptosis in diverse disease models, including acute kidney injury, cardiovascular diseases, and cancer.[2][3][8]

Mechanism of Action

This compound is a spiroquinoxalinamine derivative that functions primarily as a potent, lipophilic radical-trapping antioxidant (RTA).[1][2][9] Its core mechanism involves the direct interception of chain-carrying lipid peroxyl radicals within cellular membranes, thereby breaking the chain reaction of lipid peroxidation that is the ultimate executioner of ferroptotic cell death.[1][10]

The key chemical feature enabling this activity is its arylamine moiety (-NH group), which can donate a hydrogen atom to neutralize lipid peroxyl radicals.[10] While structurally distinct from phenolic antioxidants like vitamin E (α-tocopherol), studies have shown that this compound is significantly more effective at inhibiting lipid peroxidation in the context of a phospholipid bilayer, which is consistent with its superior potency in preventing ferroptosis in cellular models.[1][10]

G cluster_membrane Cell Membrane cluster_defense Cellular Defense cluster_inhibitors Inhibition PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA_PL PUFA-Phospholipids PUFA->PUFA_PL ACSL4, LPCAT3 L_radical Lipid Radical (L•) PUFA_PL->L_radical Iron, ROS LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical O2 LOO_radical->PUFA_PL Chain Reaction LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH Ferroptotic Cell Death Ferroptotic Cell Death LOOH->Ferroptotic Cell Death GPX4 GPX4 GPX4->LOOH Reduces to L-OH (non-toxic) GSH GSH GSH->GPX4 RSL3 RSL3 RSL3->GPX4 Inhibits Erastin Erastin SystemXc System Xc- Erastin->SystemXc Inhibits SystemXc->GSH Cystine Import Liproxstatin1 This compound Liproxstatin1->LOO_radical Traps Radical (Breaks Chain Reaction)

Caption: Ferroptosis signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

This compound is characterized by its high potency, with inhibitory concentrations typically in the low nanomolar range. The following table summarizes key quantitative data from various studies.

ParameterValueCell Line / SystemConditionReference(s)
IC50 22 nMGpx4-/- Mouse Embryonic Fibroblasts (MEFs)Inhibition of ferroptotic cell death[3][4][10][13][14][15]
EC50 38 ± 3 nMPfa-1 Mouse FibroblastsRSL3-induced ferroptosis[1]
EC50 115.3 nMOLN93 OligodendrocytesRSL3-induced ferroptosis[12]
kinh (2.4 ± 0.2) × 105 M−1s−1Styrene AutoxidationRate constant for reaction with peroxyl radicals[1]
Effective Dose 50 nMGpx4-/- MEFsComplete prevention of lipid peroxidation[13][16][17]
Effective Dose 10 mg/kg (i.p.)Gpx4-/- miceIncreased survival, delayed ferroptosis[3][15][16]

Key Experimental Protocols

The characterization of this compound and its effects relies on a set of standardized assays to induce and measure ferroptosis.

In Vitro Ferroptosis Inhibition and Cell Viability Assay

This protocol is used to determine the potency of this compound in preventing ferroptosis induced by chemical agents.

  • Cell Lines: Gpx4-deficient mouse embryonic fibroblasts (MEFs), Pfa-1 mouse fibroblasts, or human renal proximal tubule epithelial cells (HRPTEpiCs).[1][13][15]

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Ferroptosis Inducers: RSL3 (e.g., 0.5 µM), Erastin (e.g., 1 µM), or L-Buthionine sulphoximine (BSO, e.g., 10 µM).[13][16]

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • Cell Viability Reagent: AquaBluer, MTT, or similar metabolic assays.[1][13]

  • Methodology:

    • Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Pre-treat cells with a serial dilution of this compound for 1-2 hours.

    • Ferroptosis Induction: Add the ferroptosis-inducing agent (e.g., RSL3) to the wells containing this compound. Include control wells (vehicle only, inducer only).

    • Incubation: Incubate the plate for a specified duration (e.g., 6 to 72 hours, depending on the inducer and cell line).[1][17]

    • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 or EC50 value.

G start Start plate_cells 1. Plate Cells in 96-well plate start->plate_cells adhere 2. Incubate Overnight (Allow cells to adhere) plate_cells->adhere pretreat 3. Pre-treat with This compound (serial dilutions) adhere->pretreat induce 4. Add Ferroptosis Inducer (e.g., RSL3, Erastin) pretreat->induce incubate_main 5. Incubate for 6-72 hours induce->incubate_main add_reagent 6. Add Cell Viability Reagent (e.g., MTT, AquaBluer) incubate_main->add_reagent read_plate 7. Measure Signal (Absorbance/Fluorescence) add_reagent->read_plate analyze 8. Analyze Data (Normalize & Calculate EC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cell-based ferroptosis inhibition assay.
In Vivo Ischemia/Reperfusion (I/R) Injury Model

This protocol assesses the efficacy of this compound in a preclinical model of organ damage where ferroptosis is implicated.

  • Animal Model: C57BL/6 mice.[2][18]

  • Materials:

    • This compound solution (e.g., 10 mg/kg prepared in vehicle like 2% DMSO in PBS).[19]

    • Anesthetics (e.g., ketamine/xylazine).[2]

    • Surgical equipment for inducing ischemia.

  • Methodology (Hepatic I/R Model):

    • Anesthesia: Anesthetize the mouse using an appropriate protocol.

    • This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection, typically 1 hour prior to ischemia.[19]

    • Ischemia Induction: Perform a laparotomy to expose the portal triad. Occlude the portal vein and hepatic artery to the left and median liver lobes with a microvascular clamp for a set period (e.g., 35-60 minutes).

    • Reperfusion: Remove the clamp to initiate reperfusion.

    • Post-Operative Care: Suture the incision and allow the animal to recover.

    • Endpoint Analysis: At a predetermined time post-reperfusion (e.g., 2-24 hours), euthanize the animal. Collect blood and liver tissue for analysis of liver injury markers (e.g., ALT/AST levels), histology (TUNEL staining), and markers of lipid peroxidation.[2][3]

Summary of Key Characteristics

This compound possesses a unique combination of chemical and biological properties that make it a highly effective and specific tool for studying ferroptosis.

G lip1 This compound chem_prop Chemical Properties lip1->chem_prop bio_act Biological Activity lip1->bio_act apps Applications lip1->apps spiro Spiroquinoxalinamine Derivative chem_prop->spiro aryl Arylamine Moiety chem_prop->aryl lipo Lipophilic chem_prop->lipo potent Potent Inhibitor (IC50 = 22 nM) bio_act->potent rta Radical-Trapping Antioxidant bio_act->rta specific Specific for Ferroptosis (vs. Apoptosis, Necroptosis) bio_act->specific invivo In Vivo Efficacy bio_act->invivo probe Chemical Probe for Studying Ferroptosis apps->probe therapeutic Therapeutic Potential for I/R Injury, Kidney Disease apps->therapeutic

References

Liproxstatin-1: A Technical Guide to the Inhibition of Lipid Peroxidation and Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 (Lip-1) has emerged as a potent and specific inhibitor of ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its role in inhibiting lipid peroxidation. It details the chemical properties, mechanism of action, and efficacy of this compound in various in vitro and in vivo models. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating ferroptosis and related pathological conditions.

Introduction

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation. It has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer.[1][2][3] this compound, a spiroquinoxalinamine derivative, was identified through high-throughput screening as a potent inhibitor of ferroptosis.[1][4] Its ability to suppress lipid peroxidation makes it a valuable tool for studying the mechanisms of ferroptosis and a promising therapeutic candidate for diseases where this cell death pathway is implicated.[5][6]

Chemical Properties of this compound

This compound is an azaspiro compound with the chemical name N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine.[7][8] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C19H21ClN4[7][9][10]
Molecular Weight 340.85 g/mol [9][11]
CAS Number 950455-15-9[10][12]
Purity ≥95%[13]
Solubility Soluble in DMSO (>10.5 mg/mL), ethanol (~5 mg/mL), and dimethyl formamide (~25 mg/ml).[9][13]
Storage Store at -20°C as a solid.[9][14]

Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism by which this compound inhibits ferroptosis is through its potent radical-trapping antioxidant activity within lipid membranes.[1][15] It effectively intercepts chain-carrying peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[15]

Radical-Trapping Antioxidant (RTA) Activity

This compound is an arylamine, a class of compounds known for their antioxidant properties.[1][15] Unlike some antioxidants, this compound's efficacy is significantly enhanced in a lipid bilayer environment, making it particularly effective at protecting cell membranes from oxidative damage.[1] Its mechanism involves the donation of a hydrogen atom from its amine group to a lipid peroxyl radical, thus neutralizing the radical and terminating the peroxidation cascade.

Role in the Context of GPX4 and Ferroptosis

The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that detoxifies lipid hydroperoxides.[7] Inhibition or inactivation of GPX4 leads to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[16] this compound acts downstream of GPX4, directly scavenging the lipid radicals that GPX4 would otherwise neutralize.[16] This makes it an effective inhibitor of ferroptosis induced by both pharmacological (e.g., RSL3, erastin) and genetic inhibition of GPX4.[11][17]

The following diagram illustrates the central role of GPX4 in preventing lipid peroxidation and the mechanism by which this compound intervenes to inhibit ferroptosis.

Gpx4_Liproxstatin_Pathway cluster_gpx4 GPX4-mediated Detoxification PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes L_radical Lipid Radical (L•) PUFA->L_radical Oxidative Stress, Iron LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 LOO_radical->L_radical Chain Reaction (propagates lipid peroxidation) LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + H+ Lip1_radical This compound Radical LOOH->PUFA Reduces to Lipid Alcohol Ferroptosis Ferroptosis LOOH->Ferroptosis GPX4 GPX4 GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Co-factor Lip1 This compound Lip1->LOO_radical Radical Trapping

Caption: Mechanism of this compound in inhibiting lipid peroxidation.

Quantitative Data on this compound Efficacy

This compound demonstrates potent inhibition of ferroptosis in various cellular and animal models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound
Cell Line/ModelInducer of FerroptosisIC50 / Effective ConcentrationOutcomeReference
Gpx4-/- Mouse Embryonic FibroblastsGenetic deletion of Gpx4IC50 = 22 nMInhibition of cell death[11][16][17]
Gpx4-/- Mouse Embryonic Fibroblasts-50 nMComplete prevention of lipid peroxidation[9][11]
Gpx4-/- cellsL-buthionine sulphoximine (10 µM), erastin (1 µM), RSL3 (0.5 µM)200 nMDose-dependent protection against cell death[9][17]
Pfa-1 mouse fibroblasts(1S,3R)-RSL3EC50 = 38 ± 3 nMInhibition of ferroptosis[15]
OLN-93 oligodendrocytesRSL-3EC50 = 115.3 nMSuppression of ferroptosis[18]
Caco-2 cellsHypoxia/Reoxygenation200 nMDecreased cell death and lipid peroxidation[19]
Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Injury Model | Dosage and Administration | Outcome | Reference | | :--- | :--- | :--- | :--- | | GreERT2; Gpx4fl/fl mice | Inducible Gpx4 knockout (acute renal failure) | 10 mg/kg; i.p. | Significantly extended survival, delayed ferroptosis in tubular cells |[9][11][17] | | Mice | Ischemia/reperfusion-induced hepatic damage | Not specified | Mitigated tissue injury |[11][16] | | Mice | LPS-induced cognitive impairment | Not specified | Ameliorated memory deficits, decreased neuroinflammation |[20][21] | | Rats | Complete Freund's adjuvant-induced inflammatory pain | Intrathecal administration | Attenuated mechanical and thermal hypersensitivities |[6] | | Mice | Metabolic dysfunction-associated fatty liver disease (MAFLD) | 10 mg·kg−1·d−1, i.p. for 2 weeks | Alleviated steatosis and steatohepatitis |[22] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the efficacy of this compound.

Cell Viability and Cell Death Assays
  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density.

    • Induce ferroptosis using agents like RSL3, erastin, or by genetic manipulation.

    • Treat cells with a range of this compound concentrations.

    • After a defined incubation period (e.g., 6-72 hours), assess cell viability.

  • Common Assays:

    • AquaBluer/Resazurin Assay: Measures metabolic activity as an indicator of cell viability.[11][15]

    • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[11]

    • Propidium Iodide (PI) Staining: A fluorescent dye that enters cells with compromised membranes, used with flow cytometry or fluorescence microscopy to identify dead cells.[18]

    • TUNEL Staining: Detects DNA fragmentation in apoptotic and other forms of dead cells, including ferroptotic cells in tissue sections.[9][17][21]

Measurement of Lipid Peroxidation
  • Protocol:

    • Load cells with a lipid-soluble fluorescent probe that is sensitive to oxidation.

    • Induce ferroptosis in the presence or absence of this compound.

    • Measure the change in fluorescence intensity using flow cytometry or fluorescence microscopy.

  • Common Probes:

    • BODIPY™ 581/591 C11: This probe incorporates into lipid membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.[15][16][19]

  • Other Assays:

    • Malondialdehyde (MDA) Assay: Measures MDA, a byproduct of lipid peroxidation, often using a colorimetric or fluorometric method.[18][22]

    • 4-Hydroxynonenal (4-HNE) Measurement: Detects another major product of lipid peroxidation, typically by immunohistochemistry or ELISA.[22][23]

The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on cell viability and lipid peroxidation.

Experimental_Workflow start Start: Cell Culture induce_ferroptosis Induce Ferroptosis (e.g., RSL3, Erastin) start->induce_ferroptosis treat_lip1 Treat with this compound (Dose-response) induce_ferroptosis->treat_lip1 incubation Incubation (e.g., 6-72 hours) treat_lip1->incubation measurements Endpoint Measurements incubation->measurements viability Cell Viability Assay (e.g., AquaBluer, LDH) measurements->viability lipid_perox Lipid Peroxidation Assay (e.g., BODIPY C11, MDA) measurements->lipid_perox analysis Data Analysis (IC50/EC50 Calculation) viability->analysis lipid_perox->analysis Ferroptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System_xc System xc- Cystine Cystine System_xc->Cystine Cysteine Cysteine PUFA_PL PUFA-PL Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Co-factor GPX4->Lipid_Peroxidation Inhibits ACSL4 ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA Activates PUFAs LPCAT3 LPCAT3 LPCAT3->PUFA_PL Incorporates PUFAs into membranes Iron_pool Labile Iron Pool (Fe2+) Iron_pool->Lipid_Peroxidation Catalyzes Lip1 This compound Lip1->Lipid_Peroxidation Directly Inhibits (Radical Trapping)

References

Liproxstatin-1 and its Interaction with GPX4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis that has garnered significant attention for its therapeutic potential. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its functional interplay with GPX4. Contrary to early postulations, the primary mechanism of this compound is not the direct inhibition of GPX4 but rather its function as a radical-trapping antioxidant (RTA), which intercepts the chain reaction of lipid peroxidation. This guide details the core concepts, presents quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways.

Introduction to Ferroptosis and the Role of GPX4

Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] Unlike apoptosis, it is caspase-independent and is morphologically distinguished by mitochondrial shrinkage with reduced cristae.[2] The central event in ferroptosis is the uncontrolled peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.

Glutathione Peroxidase 4 (GPX4) is the cornerstone of the cellular defense against ferroptosis.[3] It is a selenocysteine-containing enzyme that specifically reduces toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), using glutathione (GSH) as a cofactor.[4] Inhibition or inactivation of GPX4, either genetically or pharmacologically (e.g., by RSL3), leads to a massive accumulation of lipid peroxides and subsequent ferroptotic cell death.[3]

This compound: A Potent Ferroptosis Inhibitor

This compound is a spiroquinoxalinamine derivative identified through high-throughput screening as a potent inhibitor of ferroptosis.[5][6] It has demonstrated significant protective effects in various cellular and in vivo models of ferroptosis-mediated pathologies, including acute renal failure and hepatic ischemia/reperfusion injury.[7]

Mechanism of Action: A Radical-Trapping Antioxidant

While often functionally described in the context of GPX4, extensive research has revealed that this compound does not directly inhibit GPX4.[5][8] Instead, its potent anti-ferroptotic activity is attributed to its role as a radical-trapping antioxidant (RTA).[5][9] this compound efficiently scavenges lipid peroxyl radicals (L-OO•), thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[5][8] This mechanism is particularly effective in the lipid bilayer environment of cellular membranes.[5]

Interestingly, some studies have shown that treatment with this compound can lead to the restoration of GPX4 protein levels that are often downregulated during ferroptotic conditions.[10][11] This suggests a complex interplay where this compound, by mitigating lipid peroxidation and reducing cellular stress, may indirectly support the stability and expression of GPX4.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound's activity.

Table 1: Potency of this compound as a Ferroptosis Inhibitor

ParameterCell Line/ModelInducerValueReference(s)
IC50 (Ferroptosis Inhibition)Gpx4-/- cells-22 nM[7]
EC50 (Ferroptosis Inhibition)Pfa-1 mouse fibroblasts(1S,3R)-RSL338 ± 3 nM[5][12]
EC50 (Ferroptosis Inhibition)OLN93 oligodendrocytesRSL-3115.3 nM[10]

Table 2: Kinetic Data of this compound as a Radical-Trapping Antioxidant

ParameterConditionValue (M⁻¹s⁻¹)Reference(s)
k_inh (reaction with peroxyl radicals)Chlorobenzene at 37°C(2.4 ± 0.2) x 10⁵[5]
k_inh (reaction with peroxyl radicals)Unilamellar phosphatidylcholine liposomes(1.2 ± 0.1) x 10⁴[5]

Signaling Pathways and Experimental Workflows

The Core Ferroptosis Pathway

The following diagram illustrates the central role of GPX4 in preventing ferroptosis and the mechanism by which this compound intervenes.

Ferroptosis_Pathway Core Ferroptosis Pathway and this compound Intervention cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL L_OO_radical Lipid Peroxyl Radicals (L-OO•) PUFA->L_OO_radical Oxidation L_OOH Lipid Hydroperoxides (L-OOH) L_OOH->L_OO_radical Fenton Reaction GPX4 GPX4 L_OOH->a Accumulation L_OO_radical->L_OOH Chain Reaction L_OH Non-toxic Lipid Alcohols (L-OH) GPX4->L_OH Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 RSL3 RSL3 (Inducer) RSL3->GPX4 Inhibits Liproxstatin1 This compound Liproxstatin1->L_OO_radical Traps Radicals Iron Fe²⁺ ROS ROS Iron->ROS ROS->PUFA Ferroptosis Ferroptosis a->Ferroptosis

Caption: GPX4 detoxifies lipid hydroperoxides, preventing ferroptosis. This compound acts as a radical scavenger.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Liproxstatin1_Workflow Workflow for this compound Efficacy Testing cluster_assays Endpoint Assays start Seed Cells in Multi-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with this compound (Dose-Response) incubation1->treatment inducer Add Ferroptosis Inducer (e.g., RSL3, Erastin) treatment->inducer incubation2 Incubate for Defined Period inducer->incubation2 viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation2->viability lipid_perox Lipid Peroxidation Assay (e.g., BODIPY C11, MDA) incubation2->lipid_perox gpx4_activity GPX4 Activity Assay incubation2->gpx4_activity data_analysis Data Analysis (IC50/EC50 Calculation) viability->data_analysis lipid_perox->data_analysis gpx4_activity->data_analysis

Caption: A typical experimental workflow for testing this compound's anti-ferroptotic effects.

Detailed Experimental Protocols

Cell Viability Assay for Ferroptosis

This protocol is designed to assess the protective effect of this compound against ferroptosis induced by agents like RSL3 or erastin.

Materials:

  • Cells of interest (e.g., HT-1080, Pfa-1)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Ferroptosis inducer (e.g., RSL3 or erastin; stock solution in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO).

  • Induction of Ferroptosis: After a short pre-incubation with this compound (e.g., 1-2 hours), add the ferroptosis inducer at a pre-determined concentration (e.g., IC50 of the inducer).

  • Incubation: Incubate the plate for a period sufficient to induce cell death (typically 24-48 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control. Plot the dose-response curve and calculate the EC50 value for this compound.

Lipid Peroxidation Assay using BODIPY™ 581/591 C11

This assay measures lipid peroxidation in live cells using a ratiometric fluorescent probe.

Materials:

  • Cells cultured on glass-bottom dishes or in 96-well plates

  • BODIPY™ 581/591 C11 (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

  • Cell Treatment: Treat cells with the ferroptosis inducer and/or this compound as described in the cell viability protocol.

  • Probe Loading: Prepare a working solution of BODIPY™ 581/591 C11 (typically 1-2 µM) in cell culture medium. Remove the treatment medium, wash the cells with HBSS, and incubate with the probe solution for 30 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess probe.

  • Imaging/Measurement:

    • Microscopy: Image the cells using two filter sets: one for the reduced form of the probe (e.g., Ex/Em ~581/591 nm) and one for the oxidized form (e.g., Ex/Em ~488/510 nm).

    • Plate Reader: Measure the fluorescence intensity at both emission wavelengths.

  • Data Analysis: Calculate the ratio of the fluorescence intensity of the oxidized form to the reduced form. An increase in this ratio indicates an increase in lipid peroxidation.

GPX4 Activity Assay

This protocol is adapted from commercially available kits and measures GPX4 activity via a coupled reaction with glutathione reductase (GR).

Materials:

  • Cell or tissue lysates

  • GPX4 Assay Buffer

  • NADPH

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • GPX4 substrate (e.g., cumene hydroperoxide or phosphatidylcholine hydroperoxide)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing GPX4 Assay Buffer, NADPH, GSH, and GR.

  • Sample Addition: Add a defined amount of cell lysate to the wells. Include a blank control (no lysate). If testing inhibitors, pre-incubate the lysate with the inhibitor (e.g., RSL3 as a positive control) before adding to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the GPX4 substrate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPX4 activity.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of NADPH to convert this rate into GPX4 activity (units/mg protein).

Conclusion

This compound is a powerful tool for studying ferroptosis, offering robust protection against this form of cell death. Its mechanism as a radical-trapping antioxidant highlights the central role of lipid peroxidation in the execution of ferroptosis. While its effects are intimately linked to the GPX4 pathway, it acts downstream of GPX4 by neutralizing the toxic lipid radicals that accumulate when GPX4 is inhibited. Understanding this precise mechanism is crucial for the rational design and application of ferroptosis inhibitors in a therapeutic context. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the intricate relationship between this compound, GPX4, and the fascinating process of ferroptosis.

References

An In-depth Technical Guide to the Chemical Structure and Activity of Liproxstatin-1

Author: BenchChem Technical Support Team. Date: November 2025

Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Its discovery has provided a critical tool for studying the mechanisms of ferroptosis and has opened avenues for therapeutic interventions in diseases where this cell death pathway is implicated, such as ischemia-reperfusion injury, acute kidney failure, and neurodegenerative disorders.[2][3] This guide details the chemical structure, physicochemical properties, and biological activity of this compound, providing insights for researchers in drug development and chemical biology.

Chemical Identity and Physicochemical Properties

This compound is an azaspiro compound characterized by a spiro[piperidine-4,2'(1'H)-quinoxaline] core.[1] The key functional group is a (3-chlorobenzyl)amino moiety attached at the 3'-position of the quinoxaline ring system.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine[2][4]
Chemical Formula C₁₉H₂₁ClN₄[2][4]
Molecular Weight 340.85 g/mol (free base)[1][4]
377.31 g/mol (hydrochloride salt)[3]
SMILES String ClC1=CC(CNC2=NC3=CC=CC=C3NC24CCNCC4)=CC=C1[4]
Appearance White to light brown or light orange solid powder[4]
Storage Temperature -20°C[3]

Table 2: Solubility Data for this compound

SolventSolubility (approx.)Source(s)
DMSO ≥10.5 mg/mL; ~16-255 mg/mL[3][5][6]
Ethanol ~5 mg/mL; ≥2.39 mg/mL (with warming)[5][6]
Dimethylformamide (DMF) ~25 mg/mL[6]
Water Insoluble[5]

Table 3: Biological Activity of this compound

ParameterValueCell/Model SystemSource(s)
IC₅₀ (Ferroptosis Inhibition) 22 nMGpx4-/- Mouse Embryonic Fibroblasts[2][3][7][8]
EC₅₀ (Ferroptosis Inhibition) 38 nMPfa-1 Mouse Fibroblasts (RSL3-induced)[9][10]

Mechanism of Action: Inhibition of Ferroptosis

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[11] The central regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing membrane damage.[11][12]

The mechanism of this compound involves its function as a potent radical-trapping antioxidant (RTA).[2] It localizes to cellular membranes where it intercepts and neutralizes lipid peroxyl radicals, which are key intermediates in the chain reaction of lipid peroxidation.[2] This action is primarily attributed to the hydrogen-donating ability of its secondary amine (-NH) group.[2] By breaking the cycle of lipid peroxidation, this compound prevents the downstream events of ferroptosis, including membrane damage and cell death, effectively acting downstream of GPX4 inactivation.[2][8]

Signaling Pathway of Ferroptosis and this compound Intervention

The following diagram illustrates the core ferroptosis pathway and the point of intervention for this compound. Ferroptosis can be initiated by either inhibiting the cystine/glutamate antiporter (System Xc⁻) with molecules like erastin, which depletes GSH, or by directly inhibiting GPX4 with compounds like RSL3.[11] Both paths lead to an accumulation of lipid ROS.

G cluster_inducers Ferroptosis Inducers cluster_pathway Core Ferroptosis Pathway cluster_inhibitor Inhibitor Erastin Erastin SystemXc System Xc⁻ (Cystine/Glutamate Antiporter) Erastin->SystemXc Inhibits RSL3 (1S,3R)-RSL3 GPX4 Glutathione Peroxidase 4 (GPX4) RSL3->GPX4 Directly Inhibits GSH Glutathione (GSH) Depletion SystemXc->GSH Leads to GSH->GPX4 Required for GPX4 activity Lipid_ROS Lipid Peroxidation (Lipid ROS Accumulation) GPX4->Lipid_ROS Prevents PUFA Polyunsaturated Fatty Acids (PUFA-PLs) PUFA->Lipid_ROS Leads to CellDeath Ferroptotic Cell Death Lipid_ROS->CellDeath Causes Lip1 This compound Lip1->Lipid_ROS Inhibits (Radical Trapping)

Fig. 1: Ferroptosis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound.

In Vitro Ferroptosis Inhibition Assay

This protocol describes a cell-based assay to quantify the ability of this compound to protect cells from ferroptosis induced by a direct GPX4 inhibitor, RSL3.

a. Materials and Reagents:

  • Cell line susceptible to ferroptosis (e.g., mouse embryonic fibroblasts, human renal proximal tubule cells).[3][10]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

  • This compound (stock solution in DMSO).[5]

  • (1S,3R)-RSL3 (ferroptosis inducer, stock solution in DMSO).[3]

  • 96-well cell culture plates.

  • Cell Viability Assay Kit (e.g., CCK8).[14]

  • DMSO (vehicle control).

b. Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0-250 nM) or vehicle (DMSO) for 1-2 hours.[15]

  • Ferroptosis Induction: Add a pre-determined lethal concentration of RSL3 (e.g., 0.5-1 µM) to the wells, excluding the negative control wells.[5]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[14][15]

  • Viability Assessment: Add the CCK8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value of this compound.

In Vivo Efficacy in a Mouse Model of Acute Renal Failure

This protocol is based on studies using conditional Gpx4 knockout mice, which experience acute renal failure due to ferroptosis.[3][16]

a. Animal Model and Reagents:

  • Conditional Gpx4 knockout mice (e.g., GreERT2; Gpx4fl/fl).[5][16]

  • Tamoxifen (TAM) to induce Cre-recombinase activity and Gpx4 deletion.

  • This compound (formulated for intraperitoneal injection).[15]

  • Vehicle control solution.

b. Methodology:

  • Gpx4 Deletion Induction: Administer tamoxifen to induce the knockout of Gpx4 in the target tissue (e.g., kidney tubules).[9]

  • Treatment Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily, starting shortly after TAM induction.[9][15]

  • Monitoring: Monitor the mice daily for survival and signs of distress.[9]

  • Endpoint Analysis: At the end of the study period or upon reaching a humane endpoint, collect kidney tissue for analysis.

  • Histological Assessment: Perform tissue staining (e.g., TUNEL staining) to quantify the number of dead cells in the renal tubules, comparing the this compound treated group to the vehicle group.[16]

Experimental Workflow Diagram

The following diagram outlines a general workflow for testing a ferroptosis inhibitor like this compound.

G cluster_invitro In Vitro Testing cluster_invivo In Vivo Validation A1 Cell Seeding (96-well plate) A2 Pre-treatment: This compound or Vehicle A1->A2 A3 Induce Ferroptosis (e.g., with RSL3) A2->A3 A4 Incubate (24-48h) A3->A4 A5 Cell Viability Assay (e.g., CCK8) A4->A5 A6 Calculate IC₅₀ A5->A6 B1 Select Animal Model (e.g., Gpx4-/- mice) A6->B1 Proceed if potent B2 Induce Disease/Ferroptosis (e.g., with Tamoxifen) B1->B2 B3 Administer this compound (i.p., 10 mg/kg) B2->B3 B4 Monitor Survival & Health B3->B4 B5 Endpoint Tissue Analysis (e.g., TUNEL Staining) B4->B5 B6 Assess Therapeutic Efficacy B5->B6

Fig. 2: General experimental workflow for evaluating this compound.

References

The Potent Ferroptosis Inhibitor Liproxstatin-1: An In-depth Technical Guide on its Effects on Cellular Iron Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Its primary mechanism of action is as a radical-trapping antioxidant, which effectively neutralizes lipid peroxyl radicals and prevents the propagation of lipid peroxidation. While its role in suppressing lipid peroxidation is well-established, its precise effects on the intricate network of cellular iron metabolism are an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on iron homeostasis, including its influence on iron uptake, storage, and the key regulatory proteins involved. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting ferroptosis.

Introduction: The Ferroptosis Pathway and the Role of Iron

Ferroptosis is a distinct form of regulated cell death initiated by the iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes. This process is critically dependent on the presence of labile iron, which participates in Fenton reactions to generate highly reactive hydroxyl radicals, thereby initiating and propagating lipid peroxidation. The central guardian against ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. Inhibition or inactivation of GPX4 is a key trigger for ferroptosis.

The cellular iron pool is tightly regulated through a complex interplay of proteins involved in iron uptake, storage, and export:

  • Transferrin Receptor 1 (TfR1): Facilitates the uptake of iron into the cell by binding to iron-bound transferrin.

  • Ferritin: A spherical protein complex composed of heavy (FTH1) and light (FTL) chains that stores intracellular iron in a non-toxic form.

  • Ferroportin (FPN): The only known cellular iron exporter, which transports iron out of the cell.

  • Iron Regulatory Proteins (IRP1 and IRP2): Cytosolic proteins that post-transcriptionally regulate the expression of ferritin, TfR1, and other iron-related genes by binding to iron-responsive elements (IREs) in their respective mRNAs.

This compound: A Potent Radical-Trapping Antioxidant

This compound is a spiroquinoxalinamine derivative that has emerged as a highly effective and specific inhibitor of ferroptosis.[1] Its primary mode of action is as a radical-trapping antioxidant (RTA), directly scavenging lipid peroxyl radicals to terminate the chain reaction of lipid peroxidation.[2] This is distinct from the mechanism of iron chelators, which prevent ferroptosis by depleting the labile iron pool.

Effects of this compound on Cellular Iron Levels

Several studies have demonstrated that this compound treatment can lead to a reduction in intracellular iron levels in various experimental models of ferroptosis. This effect is likely a downstream consequence of its primary antioxidant function rather than direct iron chelation.

Quantitative Data on Intracellular Iron Levels

The following table summarizes the observed effects of this compound on intracellular iron concentrations in different experimental settings.

Cell Type/ModelTreatmentMethod of Iron MeasurementObserved Effect on Iron LevelsReference(s)
Rats with Complete Freund's Adjuvant (CFA)-induced inflammatory painIntrathecal this compoundIron Assay KitDecreased iron levels in the spinal cord and DRG tissues.[3]
Unilateral Ureteral Obstruction (UUO) mouse model of renal fibrosisThis compound (10 mg/kg)Iron AssayReduced renal iron concentrations.[4]
HK-2 cells (human kidney)RSL3 (ferroptosis inducer) + this compoundIron AssayReduced the RSL3-induced increase in intracellular iron.[4]
Mice with LPS-induced cognitive impairmentThis compoundIron Assay KitAmeliorated the LPS-induced increase in iron content.[5]
Rats with morphine toleranceThis compound (10 mg/kg)Not specifiedAlleviated iron overload.[6]

Modulation of Iron Metabolism Proteins by this compound

This compound has been shown to influence the expression of key proteins involved in iron metabolism, although the precise mechanisms are still being elucidated.

Ferritin and Ferritinophagy

Ferritin is the primary intracellular iron storage protein. The process of ferritin degradation by autophagy, termed ferritinophagy, is mediated by the cargo receptor NCOA4 and releases stored iron, thereby increasing the labile iron pool and sensitizing cells to ferroptosis.[2][7] While direct evidence of this compound's impact on ferritinophagy is still emerging, its ability to mitigate iron overload in some contexts suggests a potential regulatory role.

One study indicated that in a model of morphine tolerance, this compound could alleviate iron overload by balancing the expression of the transferrin receptor and ferroportin, though specific effects on ferritin were not detailed.[6]

Transferrin Receptor 1 (TfR1)

TfR1 is responsible for iron uptake. In a model of morphine tolerance, this compound was found to balance the expression of TfR1 and ferroportin, contributing to the alleviation of iron overload.[6]

Ferroportin (FPN)

Ferroportin is the sole iron exporter in mammalian cells. In the context of morphine tolerance, this compound treatment was associated with a balanced expression of ferroportin, which may contribute to the reduction of intracellular iron.[6]

Signaling Pathways Influenced by this compound

The NRF2 Antioxidant Response Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Studies have shown that this compound can activate the NRF2 pathway. In a model of radiation-induced lung fibrosis, this compound treatment significantly increased the protein levels of NRF2 and its downstream targets HO-1 and NQO1.[8] This activation of the NRF2 pathway likely contributes to the overall protective effect of this compound against ferroptosis by enhancing the cell's endogenous antioxidant capacity.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Liproxstatin1 This compound ROS Lipid ROS Liproxstatin1->ROS Inhibits Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1 HO-1 ARE->HO1 Transcription NQO1 NQO1 ARE->NQO1 Transcription Antioxidant_Response Antioxidant Response (Cell Protection) HO1->Antioxidant_Response NQO1->Antioxidant_Response

This compound's activation of the NRF2 pathway.
Iron Regulatory Proteins (IRP1 and IRP2)

IRP1 and IRP2 are key sensors of intracellular iron levels. In iron-deficient cells, IRPs bind to IREs in the 5' UTR of ferritin mRNA to inhibit its translation and to the 3' UTR of TfR1 mRNA to stabilize it, leading to decreased iron storage and increased iron uptake. The direct effect of this compound on IRP activity has not been extensively studied. However, by mitigating oxidative stress, which is known to influence IRP activity, this compound may indirectly modulate the IRP/IRE system. Further investigation is required to elucidate this potential regulatory link.

Experimental Protocols

Measurement of Intracellular Iron

A common method for quantifying intracellular iron is the ferrozine-based colorimetric assay.

Protocol: Ferrozine-Based Intracellular Iron Assay

  • Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay for normalization.

  • Iron Release: Add an equal volume of an acidic solution (e.g., 1.2 M HCl) to the lysates and incubate at 60°C for 2 hours to release iron from proteins.

  • Reduction of Fe³⁺ to Fe²⁺: Add a reducing agent, such as ascorbic acid, to reduce all iron to the ferrous (Fe²⁺) state.

  • Colorimetric Reaction: Add a solution of ferrozine. Ferrozine forms a stable magenta-colored complex with Fe²⁺.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 562 nm using a spectrophotometer.

  • Quantification: Calculate the iron concentration based on a standard curve generated with known concentrations of an iron standard.

Assessment of Lipid Peroxidation

The fluorescent probe BODIPY™ 581/591 C11 is widely used to measure lipid peroxidation in live cells. This probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.

Protocol: Lipid Peroxidation Assay using BODIPY™ 581/591 C11

  • Cell Seeding: Seed cells in a suitable format for microscopy or flow cytometry.

  • This compound Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Induction of Ferroptosis: Induce ferroptosis using a known inducer such as RSL3 or erastin.

  • Probe Loading: Incubate the cells with BODIPY™ 581/591 C11 (typically 1-10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess probe.

  • Imaging or Flow Cytometry:

    • Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for both the red (unoxidized) and green (oxidized) forms of the probe.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the green and red fluorescence intensity. The ratio of green to red fluorescence is indicative of the level of lipid peroxidation.

BODIPY_Workflow Start Seed Cells Treatment Treat with this compound and Ferroptosis Inducer Start->Treatment Probe Load with BODIPY 581/591 C11 Treatment->Probe Wash Wash Cells Probe->Wash Analysis Analyze Fluorescence (Microscopy or Flow Cytometry) Wash->Analysis Result Ratio of Green (Oxidized) to Red (Reduced) Fluorescence Analysis->Result

Workflow for BODIPY 581/591 C11 lipid peroxidation assay.
Western Blot Analysis of Iron Metabolism Proteins

Protocol: Western Blotting

  • Protein Extraction: Lyse cells treated with or without this compound and a ferroptosis inducer in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FTH1, FTL, TfR1, GPX4, ACSL4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Iron Regulatory Protein (IRP) Binding Activity Assay

The IRE-binding activity of IRPs can be assessed using an electrophoretic mobility shift assay (EMSA) or a biotinylated-IRE pull-down assay.[9]

Protocol: Biotinylated-IRE Pull-Down Assay

  • Cell Lysate Preparation: Prepare cytosolic extracts from cells under different treatment conditions.

  • Biotinylated-IRE Probe Incubation: Incubate the cell lysates with a biotinylated RNA probe containing a high-affinity IRE sequence.

  • Streptavidin Bead Capture: Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated-IRE probe and any bound IRPs.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis: Elute the bound proteins from the beads and analyze the presence of IRP1 and IRP2 by western blotting using specific antibodies.

Conclusion and Future Directions

This compound is a powerful tool for studying and inhibiting ferroptosis. Its primary mechanism as a radical-trapping antioxidant is well-documented. While evidence suggests that this compound can modulate cellular iron homeostasis, the direct molecular targets and signaling pathways involved are not fully elucidated. Its effects on iron levels appear to be a secondary consequence of its antioxidant activity and its ability to preserve cellular integrity.

Future research should focus on:

  • Direct Protein Interactions: Investigating whether this compound directly interacts with any of the key iron metabolism proteins.

  • IRP Regulation: Delineating the precise impact of this compound on the IRP1 and IRP2 binding activities and the downstream consequences for iron-related gene expression.

  • Ferritinophagy Modulation: Clarifying the role of this compound in regulating the ferritinophagy process.

  • NRF2-Iron Crosstalk: Further exploring the link between this compound-induced NRF2 activation and the direct transcriptional regulation of genes involved in iron metabolism.

A deeper understanding of how this compound influences the intricate network of iron metabolism will be crucial for the development of more targeted and effective therapeutic strategies for diseases where ferroptosis plays a pathogenic role.

References

The Potent Ferroptosis Inhibitor Liproxstatin-1: A Technical Guide to its Application in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical player in the pathophysiology of a growing number of neurodegenerative diseases.[1] This unique cell death pathway is implicated in the neuronal loss observed in Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1] Liproxstatin-1, a potent spiroquinoxalinamine derivative, has been identified as a highly specific and effective inhibitor of ferroptosis, demonstrating significant neuroprotective effects in a variety of preclinical models.[2] This technical guide provides an in-depth overview of the applications of this compound in neurodegenerative disease research, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

This compound primarily functions by preventing the accumulation of lipid reactive oxygen species (ROS).[3][4] Its mechanism of action is closely tied to the glutathione peroxidase 4 (GPX4) pathway, a key regulator of ferroptosis.[2][3] By scavenging lipid peroxyl radicals, this compound effectively neutralizes the chain reaction of lipid peroxidation that ultimately leads to cell membrane rupture and death.[4] This guide will delve into the practical aspects of utilizing this compound as a research tool to investigate the role of ferroptosis in neurodegeneration and to explore its therapeutic potential.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from various studies, highlighting the effective concentrations and neuroprotective outcomes of this compound treatment in different neurodegenerative disease models.

In Vitro Models
Cell LineDisease Model/InducerThis compound ConcentrationKey Findings
Gpx4-/- Mouse Embryonic FibroblastsGenetic GPX4 DeletionIC50: 22 nMInhibited cell death.
Gpx4-/- CellsGenetic GPX4 Deletion200 nMProtected against ferroptosis induced by L-buthionine sulphoximine (10 μM), erastin (1 μM), and RSL3 (0.5 μM).[5]
HT22 Mouse Hippocampal CellsHemin-induced injury200 nmol/LSignificantly increased cell viability.[1]
HT22 Mouse Hippocampal CellsGlutamate-induced toxicity100 nMPrevented glutamate-induced cell death.[4]
OLN-93 Oligodendrocyte CellsRSL-3 (GPX4 inhibitor)1 μMInhibited ferroptosis and restored GSH and GPX4 expression.
In Vivo Models
Animal ModelDisease ModelThis compound Dosage & AdministrationKey Findings
C57BL/6 MiceLPS-induced cognitive impairment10 mg/kg, intraperitoneal injection, dailyAmeliorated memory deficits, reduced microglial activation, and attenuated oxidative stress.[6]
MiceSubarachnoid Hemorrhage (SAH)10 mg/kg, intraperitoneal injectionAttenuated neurological deficits, reduced neuronal cell death, and restored redox equilibrium.[1]
GreERT2; Gpx4fl/fl miceGenetic GPX4 Deletion10 mg/kg, i.p.Significantly extended survival and reduced TUNEL-positive cells.[5]
Biomarker Modulation
ModelBiomarkerEffect of this compound
LPS-induced cognitive impairment (mice)MDA (Malondialdehyde)Decreased
GSH (Glutathione)Increased
GPX4Increased
Subarachnoid Hemorrhage (mice)MDA, 4-HNEDecreased
GSH, GPx activityIncreased
GPX4Increased
RSL-3 treated OLN-93 cellsMDADecreased
GSH, GPX4, FSP1Increased

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in studies involving this compound and neurodegenerative disease models.

In Vitro Ferroptosis Induction and Inhibition in HT22 Cells
  • Cell Culture: Culture HT22 mouse hippocampal cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Ferroptosis Induction: To induce ferroptosis, treat HT22 cells with a ferroptosis-inducing agent such as glutamate (5 mM) or erastin (10 µM) for 12-24 hours.[7]

  • This compound Treatment: Pre-treat cells with this compound (e.g., 100-200 nM) for 1-2 hours before adding the ferroptosis inducer.

  • Cell Viability Assay (CCK-8):

    • Seed 6,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • After treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[1]

  • Lipid Peroxidation Assay (BODIPY 581/591 C11):

    • After treatment, incubate cells with BODIPY 581/591 C11 dye (2 µM) for 30 minutes at 37°C.

    • Wash cells with phosphate-buffered saline (PBS).

    • Analyze the shift in fluorescence from red to green using a fluorescence microscope or flow cytometer, indicating lipid peroxidation.[1]

In Vivo this compound Treatment in an LPS-Induced Cognitive Impairment Mouse Model
  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • This compound Administration: Dissolve this compound in a vehicle solution (e.g., PBS with 10% DMSO). Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection daily for the duration of the experiment.[6]

  • LPS-Induced Neuroinflammation: Induce cognitive impairment by a single intracerebroventricular (i.c.v.) injection of lipopolysaccharide (LPS; 2 µg in 2 µL of artificial cerebrospinal fluid).[6]

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Train mice for 5 consecutive days to find a hidden platform in a circular pool of water. Record the escape latency and path length.

    • Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Administer this compound two hours before each daily behavioral test.[6]

  • Tissue Collection and Processing: Twenty-four hours after the last behavioral test, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde (PFA). Collect brain tissue for histological and biochemical analyses.

Western Blot Analysis for Ferroptosis-Related Proteins
  • Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene fluoride (PVDF) membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GPX4 (e.g., 1:1000 dilution) and ACSL4 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL Staining for Apoptotic Cells in Brain Tissue
  • Tissue Preparation: Use 4% PFA-fixed, paraffin-embedded or frozen brain sections.

  • Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol.

  • Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

  • TUNEL Reaction:

    • Incubate the sections with TdT reaction buffer.

    • Add the TUNEL reaction mixture containing TdT enzyme and biotin-dUTP and incubate in a humidified chamber at 37°C for 1 hour.[8]

  • Detection:

    • Incubate with streptavidin-HRP.

    • Add DAB substrate to visualize the TUNEL-positive cells (dark brown).

  • Counterstaining and Mounting: Counterstain with a suitable nuclear stain like hematoxylin, dehydrate, and mount the slides.

  • Analysis: Count the number of TUNEL-positive cells in specific brain regions under a light microscope.

Visualizations: Signaling Pathways and Experimental Workflows

Ferroptosis Signaling Pathway and this compound Mechanism of Action

Caption: Ferroptosis pathway and the inhibitory mechanism of this compound.

In Vitro Experimental Workflow for this compound

G cluster_assays Assessments start Start: Seed Neuronal Cells (e.g., HT22) pretreatment Pre-treatment with This compound or Vehicle start->pretreatment induction Induce Ferroptosis (e.g., Glutamate, Erastin, RSL3) pretreatment->induction incubation Incubate for 12-24 hours induction->incubation viability Cell Viability (CCK-8 Assay) incubation->viability lipid_perox Lipid Peroxidation (BODIPY C11 Staining) incubation->lipid_perox western_blot Protein Expression (Western Blot for GPX4, ACSL4) incubation->western_blot end End: Data Analysis and Interpretation viability->end lipid_perox->end western_blot->end G cluster_assessments Assessments start Start: Acclimatize Mice (e.g., C57BL/6) treatment_groups Divide into Treatment Groups: - Vehicle + Saline - Vehicle + Disease Inducer - this compound + Disease Inducer start->treatment_groups disease_induction Induce Neurodegenerative Model (e.g., LPS injection, SAH) treatment_groups->disease_induction liprox_admin Administer this compound (10 mg/kg, i.p.) or Vehicle disease_induction->liprox_admin Administer according to protocol behavioral Behavioral Tests (e.g., Morris Water Maze) liprox_admin->behavioral During experiment end End: Euthanasia, Tissue Collection, and Data Analysis behavioral->end histology Histology & Immunohistochemistry (TUNEL, NeuN, Iba-1) biochemistry Biochemical Assays (MDA, GSH, Western Blot) end->histology end->biochemistry

References

Liproxstatin-1 in Ischemia-Reperfusion Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Ischemia-Reperfusion Injury and the Role of Ferroptosis

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow and oxygen to ischemic tissues.[1][2] This secondary injury cascade is a significant cause of morbidity and mortality in various clinical scenarios, including myocardial infarction, stroke, acute kidney injury, and organ transplantation.[3] The pathophysiology of IRI is complex, involving oxidative stress, inflammation, mitochondrial dysfunction, and various forms of regulated cell death.[1][4]

Recently, a novel form of iron-dependent regulated cell death, termed ferroptosis, has been identified as a critical driver of tissue damage in IRI.[3][5] Ferroptosis is distinct from other cell death modalities like apoptosis and necrosis.[6] It is characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels, leading to oxidative damage of cellular membranes.[5] Key events in ferroptosis include the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.[3][5][7] Given its central role in IRI, targeting ferroptosis has emerged as a promising therapeutic strategy.[5][8]

Liproxstatin-1: A Potent Inhibitor of Ferroptosis

This compound (Lip-1) is a spiroquinoxalinamine derivative identified as a potent and specific inhibitor of ferroptosis.[7][9] It has demonstrated significant cytoprotective effects in various models of IRI, including hepatic, renal, and myocardial injury.[7][9][10][11] Lip-1 acts as a radical-trapping antioxidant (RTA), effectively neutralizing lipid peroxyl radicals to halt the chain reaction of lipid peroxidation, which is the ultimate executioner of ferroptotic cell death.[12]

Core Mechanism of Action of this compound in Ischemia-Reperfusion Injury

The primary mechanism by which this compound confers protection against IRI is through the direct inhibition of lipid peroxidation, a hallmark of ferroptosis.[11][12] This action is primarily achieved by restoring the function of key antioxidant systems and modulating mitochondrial function.

Key Signaling Pathways Modulated by this compound
  • The System Xc-/GSH/GPX4 Axis: This is the canonical pathway regulating ferroptosis.[3] During IRI, oxidative stress leads to the depletion of intracellular glutathione (GSH) and inactivation of GPX4.[5] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols.[3] Its inactivation leads to the unchecked accumulation of lipid reactive oxygen species (ROS). This compound has been shown to restore the levels and activity of GPX4 during IRI, thereby preventing the buildup of toxic lipid peroxides.[10][11][13][14]

  • Mitochondrial Regulation: Mitochondria are central to both metabolism and cell death pathways. In IRI, mitochondrial dysfunction leads to excessive ROS production.[5] this compound helps preserve mitochondrial structural integrity and function.[10][11][14] It has been shown to decrease mitochondrial ROS production and reduce the levels of Voltage-Dependent Anion Channel 1 (VDAC1), a protein implicated in mitochondrial-mediated cell death.[10][14]

  • EGR1/TP53/SLC7A11 Axis: In some contexts, like renal IRI, this compound has been found to suppress the expression of Early Growth Response 1 (EGR1).[7][15] EGR1 can promote the transcription of TP53 (p53), which in turn can suppress the expression of SLC7A11, a critical component of the system Xc- cystine/glutamate antiporter required for GSH synthesis.[7] By downregulating EGR1, Lip-1 can maintain SLC7A11 and GPX4 expression, thus inhibiting ferroptosis.[7][15]

G cluster_IRI Ischemia-Reperfusion Injury cluster_Ferroptosis Ferroptosis Cascade IRI_Stress Oxidative Stress & Iron Overload PUFA PUFA Peroxidation IRI_Stress->PUFA GSH GSH Depletion IRI_Stress->GSH inhibits GPX4 GPX4 Inactivation IRI_Stress->GPX4 inhibits VDAC1 VDAC1 Upregulation IRI_Stress->VDAC1 induces Lipid_ROS Lipid ROS Accumulation PUFA->Lipid_ROS Membrane_Damage Membrane Damage & Cell Death Lipid_ROS->Membrane_Damage GSH->GPX4 GPX4->Lipid_ROS detoxifies Liproxstatin1 This compound Liproxstatin1->Lipid_ROS Inhibits (Radical Trapping) Liproxstatin1->GPX4 Restores Liproxstatin1->VDAC1 Reduces

Caption: Mechanism of this compound in preventing ferroptosis during IRI.

Quantitative Data on this compound Efficacy

The protective effects of this compound have been quantified across various preclinical models of ischemia-reperfusion injury.

Table 1: Effects of this compound in Myocardial IRI
ParameterModelTreatmentOutcomeReference
Infarct Size Isolated mouse hearts (35 min ischemia/120 min reperfusion)200 nM Lip-1 at reperfusionSignificant reduction in infarct size[10][14][16]
Mitochondrial ROS Isolated mouse hearts200 nM Lip-1 at reperfusionDecreased mitochondrial ROS production[10][14][16]
GPX4 Protein Levels Isolated mouse hearts200 nM Lip-1 at reperfusionRescued the I/R-induced reduction of GPX4[10][14][16]
VDAC1 Protein Levels Isolated mouse hearts200 nM Lip-1 at reperfusionSignificant decrease in VDAC1 expression[10][14][16]
Table 2: Effects of this compound in Renal IRI
ParameterModelTreatmentOutcomeReference
Serum Creatinine & BUN Mouse model (30 min bilateral renal pedicle clamping)10 mg/kg Lip-1 (i.p.) 1h prior to ischemiaSignificant reduction in serum creatinine and BUN levels[7]
Non-heme Iron Mouse kidney tissue10 mg/kg Lip-1 (i.p.)Reduced accumulation of non-heme iron[7]
GSH & MDA Levels Mouse kidney tissue10 mg/kg Lip-1 (i.p.)Increased GSH levels, decreased MDA levels[7][15]
EGR1 & GPX4 Expression Mouse kidney tissue10 mg/kg Lip-1 (i.p.)Decreased EGR1, increased GPX4 expression[7][15]
Table 3: Effects of this compound in Intestinal and Hepatic IRI
ParameterModelTreatmentOutcomeReference
Cell Viability (Intestinal) Caco-2 cells (12h hypoxia/2h reoxygenation)200 nM Lip-1 for 12h pre-hypoxiaIncreased cell survival[17]
GPX4 Expression (Intestinal) Caco-2 cells (H/R)200 nM Lip-1Rescued GPX4 expression[17]
Lipid Peroxidation (Intestinal) Caco-2 cells (H/R)200 nM Lip-1Reduced levels of 12-HETE, 15-HETE, and LPO[17]
Hepatoprotection Pre-clinical model of hepatic I/RLip-1 treatmentSuppressed ferroptosis and hepatic damage[9][18]

Detailed Experimental Protocols

Reproducibility in research hinges on detailed methodologies. The following sections outline common protocols used to investigate this compound in IRI.

In Vivo Model: Murine Renal Ischemia-Reperfusion Injury
  • Animal Model: Male C57BL/6J mice (6-8 weeks old, 20-22g) are commonly used.[7][15]

  • This compound Administration:

    • This compound is dissolved in DMSO for storage and diluted with PBS to a final DMSO concentration of 2% before injection.[7]

    • Mice in the treatment group receive this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection one hour prior to the surgical procedure.[7] Control groups receive the vehicle (e.g., 2% DMSO in PBS).[7]

  • Surgical Procedure:

    • Mice are anesthetized (e.g., with pentobarbital sodium).

    • A midline abdominal incision is made to expose the kidneys.

    • Bilateral renal pedicles are carefully isolated and clamped with non-traumatic microvascular clamps for 30-45 minutes to induce ischemia.[7]

    • After the ischemic period, the clamps are removed to allow reperfusion.

    • The abdominal incision is closed in layers. Sham-operated animals undergo the same procedure without renal pedicle clamping.[7]

  • Post-Operative Assessment:

    • Mice are sacrificed at various time points post-reperfusion (e.g., 24 hours).

    • Blood Collection: Blood is collected via cardiac puncture to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.[19]

    • Tissue Harvesting: Kidneys are harvested. One kidney may be fixed in 4% paraformaldehyde for histological analysis (H&E staining), while the other is snap-frozen in liquid nitrogen for molecular analyses (Western blot, qPCR, measurement of MDA, GSH, and iron levels).[7][15][19]

In Vitro Model: Hypoxia/Reoxygenation (H/R) in Cell Culture
  • Cell Line: Human intestinal epithelial cells (Caco-2) or human renal tubular epithelial cells (HK-2) are suitable models.[7][17]

  • This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 200 nM) for a specified duration (e.g., 12 hours) before inducing hypoxia.[17]

  • Hypoxia Induction:

    • The standard culture medium is replaced with a serum- and glucose-free medium (e.g., DMEM).

    • Cells are placed in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for a period of 12 hours to simulate ischemia.[19]

  • Reoxygenation:

    • After the hypoxic period, the hypoxia medium is replaced with a complete, normoxic culture medium.

    • Cells are returned to a standard incubator (37°C, 5% CO₂) for 2-6 hours to simulate reperfusion.[17][19]

  • Endpoint Analysis:

    • Cell Viability: Assessed using assays like CCK-8 or MTT.[17]

    • Lipid Peroxidation: Measured using fluorescent probes like C11-BODIPY 581/591, followed by flow cytometry or fluorescence microscopy.[17]

    • Protein Expression: Levels of key proteins (e.g., GPX4, COX2, ACSL4) are determined by Western blotting.[17]

    • Biochemical Assays: Cellular levels of malondialdehyde (MDA) and glutathione (GSH) are quantified using commercial assay kits.[15]

G cluster_invivo In Vivo Renal IRI Model cluster_invitro In Vitro H/R Model start_vivo Acclimatize C57BL/6J Mice treat_vivo Administer Lip-1 (10 mg/kg i.p.) or Vehicle start_vivo->treat_vivo surgery Anesthetize & Perform Midline Laparotomy treat_vivo->surgery 1 hour wait ischemia Clamp Bilateral Renal Pedicles (30 min) surgery->ischemia reperfusion Remove Clamps & Allow Reperfusion (24h) ischemia->reperfusion analysis_vivo Sacrifice & Collect Blood and Kidneys reperfusion->analysis_vivo endpoints_vivo Analyze: - Serum Creatinine/BUN - Histology (H&E) - Western Blot (GPX4) - MDA/GSH Assays analysis_vivo->endpoints_vivo start_vitro Culture HK-2 or Caco-2 Cells treat_vitro Pre-treat with Lip-1 (200 nM) or Vehicle start_vitro->treat_vitro hypoxia Induce Hypoxia (12h) (1% O2, no glucose/serum) treat_vitro->hypoxia 12 hour incubation reoxygenation Reoxygenation (2h) (Normoxic medium) hypoxia->reoxygenation analysis_vitro Collect Cells and Supernatant reoxygenation->analysis_vitro endpoints_vitro Analyze: - Cell Viability (CCK-8) - Lipid ROS (BODIPY) - Western Blot (GPX4) - MDA/GSH Assays analysis_vitro->endpoints_vitro

Caption: Typical experimental workflows for investigating this compound in IRI.

Conclusion and Future Directions

This compound has consistently demonstrated robust protective effects against ischemia-reperfusion injury across a range of preclinical models. Its targeted inhibition of ferroptosis by acting as a potent radical-trapping antioxidant and preserving the GPX4-mediated defense system makes it a highly promising therapeutic candidate. The quantitative data clearly indicate its ability to reduce tissue damage, preserve organ function, and mitigate the key molecular drivers of ferroptotic cell death.

For drug development professionals, the detailed protocols provide a clear framework for preclinical evaluation. Future research should focus on optimizing delivery strategies, evaluating long-term outcomes and safety profiles, and exploring the efficacy of this compound in large animal models that more closely mimic human physiology. The logical and mechanistic links between IRI, ferroptosis, and the protective action of this compound are strong, paving the way for potential clinical translation to address the significant unmet need in preventing ischemia-reperfusion injury.

G cluster_patho Pathophysiological Cascade IRI Ischemia-Reperfusion Event Ox_Stress ↑ Oxidative Stress & Iron Dysregulation IRI->Ox_Stress GSH_GPX4 ↓ GSH & GPX4 Activity Ox_Stress->GSH_GPX4 Lipid_Perox ↑ Lipid Peroxidation GSH_GPX4->Lipid_Perox Damage Cellular Damage & Organ Dysfunction Lipid_Perox->Damage Lip1 This compound Intervention Lip1->GSH_GPX4 Restores Lip1->Lipid_Perox Blocks

References

Methodological & Application

Preparation of Liproxstatin-1 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to preparing a stock solution of the ferroptosis inhibitor, Liproxstatin-1, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and effective preparation of this compound for in vitro and in vivo research applications.

This compound is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Accurate preparation of a stable and concentrated stock solution is critical for reliable experimental outcomes. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

ParameterValueReference
Molecular Weight 340.85 g/mol [1][2][3][4][5]
Solubility in DMSO ≥10.5 mg/mL[1][2]
~15-16 mg/mL[4][6]
68 mg/mL (199.5 mM)[3]
255 mg/mL (748.13 mM)[7]
Recommended Stock Concentrations 1 mM, 5 mM, 10 mM[4]
Storage of Stock Solution -20°C or -80°C[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The principles can be adapted to prepare other concentrations.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Pre-handling Precautions: Before starting, ensure all equipment is clean and dry. It is recommended to handle this compound powder in a fume hood or a designated weighing area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculating the Required Mass of this compound: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 340.85 g/mol x 0.001 L = 3.4085 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out the calculated amount of this compound powder (e.g., 3.41 mg for a 1 mL of 10 mM solution) and transfer it into the tared tube.

  • Dissolving in DMSO:

    • Using a calibrated micropipette, add the desired volume of anhydrous/sterile DMSO to the tube containing the this compound powder (e.g., 1 mL for a 10 mM solution).

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If the powder is not fully dissolved, the following steps can be taken:

      • Gentle Warming: Warm the tube at 37°C for 10-15 minutes.[1][2]

      • Sonication: Place the tube in a sonicator water bath for 5-10 minutes.[7]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term stability.[2]

Working Solution Preparation:

For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% (v/v).

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the simplified signaling pathway it inhibits.

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Mass dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_pathway Simplified Ferroptosis Pathway and this compound Inhibition PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Liproxstatin This compound Liproxstatin->Lipid_Peroxidation

Caption: this compound inhibits ferroptosis by preventing lipid peroxidation.

References

Measuring Lipid Peroxidation with C11-BODIPY in the Presence of Liproxstatin-1: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in various cellular functions and pathologies, including the regulated cell death mechanism known as ferroptosis. The fluorescent probe C11-BODIPY™ 581/591 is a sensitive tool for detecting and quantifying lipid peroxidation in live cells.[1][2] This lipophilic dye incorporates into cellular membranes and exhibits a distinct shift in its fluorescence emission upon oxidation of its polyunsaturated butadienyl moiety.[1][2] In its reduced state, the probe fluoresces red (~591 nm), while oxidation shifts the emission to green (~510 nm), allowing for a ratiometric analysis of lipid peroxidation.[1][2]

Liproxstatin-1 is a potent inhibitor of ferroptosis that functions by suppressing lipid peroxidation.[3][4] It acts as a radical-trapping antioxidant (RTA), directly scavenging chain-carrying lipid peroxyl radicals to halt the propagation of lipid peroxidation.[4][5] This application note provides a detailed protocol for utilizing C11-BODIPY™ 581/591 to measure lipid peroxidation and to assess the inhibitory effect of this compound.

Mechanism of Action and Experimental Rationale

The core of this assay lies in the ratiometric properties of C11-BODIPY™ 581/591. Upon induction of lipid peroxidation (e.g., through chemical inducers like RSL3 or erastin), the probe is oxidized, leading to an increase in green fluorescence and a decrease in red fluorescence. This compound, by inhibiting lipid peroxidation, is expected to prevent this fluorescent shift, thus maintaining the probe in its reduced, red-fluorescent state. This allows for the quantification of this compound's efficacy in preventing lipid peroxidation.

dot

Caption: Signaling pathway of lipid peroxidation and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the experimental components.

ReagentParameterValueReference(s)
C11-BODIPY™ 581/591Stock Solution Concentration10 mM in DMSO[2][6]
Working Concentration1 - 10 µM[2][6][7]
Incubation Time30 minutes[2][7][8]
Excitation/Emission (Reduced)~581 nm / ~591 nm[2][9]
Excitation/Emission (Oxidized)~488 nm / ~510 nm[2][9]
This compoundIC50 (Ferroptotic Cell Death)22 nM[3]
Effective Concentration (in vitro)50 - 200 nM[3][10]
Cumene Hydroperoxide (Positive Control)Working Concentration100 µM[1]
Incubation Time2 hours[1][8]

Experimental Protocols

Materials and Reagents

  • C11-BODIPY™ 581/591 (e.g., Invitrogen D3861, Cell Signaling Technology #95978)

  • This compound (e.g., APExBIO A8673)

  • Dimethyl sulfoxide (DMSO), high-quality anhydrous

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Ferroptosis inducer (e.g., RSL3, erastin) or a general lipid peroxidation inducer (e.g., cumene hydroperoxide)

  • Adherent or suspension cells of interest

  • 96-well black, clear-bottom plates (for plate reader assays) or appropriate cell culture vessels for microscopy or flow cytometry

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Protocol 1: Staining and Treatment of Adherent Cells for Fluorescence Microscopy

dot

workflow_microscopy A 1. Seed cells in appropriate plates/dishes B 2. Allow cells to adhere overnight A->B C 3. Pre-treat with this compound or vehicle B->C D 4. Induce lipid peroxidation (e.g., with RSL3) C->D E 5. Incubate with C11-BODIPY (1-2 µM) for 30 min D->E F 6. Wash cells twice with HBSS/PBS E->F G 7. Add fresh HBSS/PBS for imaging F->G H 8. Acquire images using fluorescence microscope G->H I 9. Analyze red and green fluorescence intensity H->I

Caption: Experimental workflow for fluorescence microscopy.

  • Cell Seeding: Seed cells at a suitable density in a glass-bottom dish or multi-well plate to allow for overnight adherence.

  • Pre-treatment with this compound: The following day, aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the desired pre-treatment time (e.g., 12 hours).[10]

  • Induction of Lipid Peroxidation: Add the ferroptosis inducer (e.g., RSL3) to the wells containing this compound or vehicle and incubate for the required duration to induce lipid peroxidation.

  • C11-BODIPY™ 581/591 Staining: Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-2 µM in cell culture medium.[2][9] Remove the treatment medium and add the C11-BODIPY™ staining solution to the cells. Incubate for 30 minutes at 37°C, protected from light.[2][11]

  • Washing: Aspirate the staining solution and wash the cells twice with pre-warmed HBSS or PBS.[2][9]

  • Imaging: Add fresh HBSS or PBS to the cells. Visualize the cells using a fluorescence microscope equipped with filter sets appropriate for detecting both the reduced (red) and oxidized (green) forms of the probe.[1] For example, a Texas Red® filter set for the reduced form and a FITC filter set for the oxidized form.[1]

  • Image Analysis: Quantify the fluorescence intensity of the red and green channels. The ratio of green to red fluorescence can be used as an index of lipid peroxidation.

Protocol 2: Staining and Treatment of Cells for Flow Cytometry

dot

workflow_flow_cytometry A 1. Treat cells with this compound and inducer B 2. Incubate with C11-BODIPY (10 µM) for 30 min A->B C 3. Harvest cells (trypsinize if adherent) B->C D 4. Wash cells twice with PBS C->D E 5. Resuspend cells in 500 µL PBS D->E F 6. Analyze by flow cytometry (ex: 488 nm) E->F G 7. Gate on cell population and measure fluorescence F->G H 8. Analyze shift in green fluorescence (e.g., FITC channel) G->H

Caption: Experimental workflow for flow cytometry.

  • Cell Treatment: Treat suspension cells or adherent cells in culture flasks or plates with this compound and the lipid peroxidation inducer as described in Protocol 1.

  • C11-BODIPY™ 581/591 Staining: Add C11-BODIPY™ 581/591 to the cell culture medium to a final concentration of 10 µM and incubate for 30 minutes at 37°C.[7]

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to centrifuge tubes.

    • Adherent cells: Wash the cells with PBS, then detach them using a gentle cell dissociation reagent (e.g., trypsin or Accutase).[6][12] Neutralize the dissociation reagent with medium containing FBS and transfer the cell suspension to centrifuge tubes.

  • Washing: Centrifuge the cells (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[7][12]

  • Resuspension: Resuspend the final cell pellet in a suitable volume of PBS (e.g., 500 µL) for flow cytometric analysis.[7]

  • Flow Cytometry: Analyze the cells on a flow cytometer. Excite the cells with a 488 nm laser and collect the emission in the green channel (e.g., FITC or a similar channel, ~510-530 nm).[7][9] The increase in green fluorescence indicates lipid peroxidation.

  • Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo).[7] Gate on the cell population of interest and quantify the geometric mean fluorescence intensity (gMFI) in the green channel. A reduction in the gMFI in this compound-treated samples compared to the vehicle-treated, inducer-stimulated samples indicates inhibition of lipid peroxidation.

Concluding Remarks

The combination of the C11-BODIPY™ 581/591 probe and the specific ferroptosis inhibitor this compound provides a robust system for investigating the role of lipid peroxidation in various biological contexts. The protocols outlined here can be adapted for different cell types and experimental setups, offering a reliable method for screening and characterizing compounds that modulate lipid peroxidation and ferroptosis.

References

Liproxstatin-1 in Organoid and 3D Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liproxstatin-1 is a potent and specific inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] With an IC50 value of approximately 22 nM, this compound effectively prevents the accumulation of lipid reactive oxygen species (ROS), thereby protecting cells from ferroptotic death.[2][4][5] This makes it an invaluable tool for studying the mechanisms of ferroptosis and for developing therapeutic strategies targeting this cell death pathway. Organoid and 3D culture systems, which more accurately recapitulate the complex cellular interactions and microenvironment of native tissues, are increasingly being used to study disease and test drug efficacy. The application of this compound in these advanced models offers a powerful approach to investigate the role of ferroptosis in a more physiologically relevant context.

These application notes provide a comprehensive overview of the use of this compound in organoid and 3D culture systems, including detailed protocols and quantitative data to guide researchers in their experimental design.

Mechanism of Action

This compound functions as a radical-trapping antioxidant.[6] It inhibits ferroptosis by preventing the accumulation of lipid hydroperoxides, a key step in the ferroptotic cell death cascade.[3][7] The primary target of this compound is the propagation of lipid peroxidation at the cell membrane. It effectively neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid oxidation.[6] This mechanism is distinct from that of other antioxidants and does not interfere with other forms of regulated cell death such as apoptosis and necroptosis.[8]

Signaling Pathway of Ferroptosis and Inhibition by this compound

Ferroptosis Signaling Pathway and this compound Inhibition Inducers Ferroptosis Inducers (e.g., Erastin, RSL3) SystemXc System Xc- Inducers->SystemXc inhibition GPX4_inhibition GPX4 Inhibition Inducers->GPX4_inhibition inhibition (RSL3) Cystine_Uptake Cystine Uptake SystemXc->Cystine_Uptake GSH_Synthesis GSH Synthesis Cystine_Uptake->GSH_Synthesis leads to GPX4 GPX4 GSH_Synthesis->GPX4 activates Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Liproxstatin1 This compound Liproxstatin1->Lipid_ROS inhibits PUFA_PL PUFA-PLs ACSL4_LPCAT3 ACSL4/LPCAT3 PUFA_PL->ACSL4_LPCAT3 PUFA_PL_OOH PUFA-PL-OOH ACSL4_LPCAT3->PUFA_PL_OOH oxidation PUFA_PL_OOH->Lipid_ROS Iron Iron Metabolism (Fe2+) Iron->Lipid_ROS catalyzes

Caption: Ferroptosis pathway and this compound's inhibitory action.

Data Presentation

The following tables summarize quantitative data for this compound treatment in various cellular systems, with a focus on parameters relevant to organoid and 3D culture experiments.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemValueReference
IC50 Gpx4-/- MEFs22 nM[2][4][5]
Effective Concentration Gpx4-/- MEFs50 nM (complete prevention of lipid peroxidation)[2][4]
Effective Concentration Gpx4-/- MEFs200 nM (protection against various ferroptosis inducers)[2][4]
Effective Concentration AML12 cells (in vitro MAFLD model)100 nM[9]

Table 2: Experimental Conditions for this compound in 3D and Organoid Models

Model SystemFerroptosis InducerThis compound ConcentrationTreatment DurationReadoutReference
Kidney Organoids Not specified (endothelial co-culture)Not specifiedNot specifiedIron levels, ROS, Cell Viability[10]
HT-1080 Spheroids Erastin2, RSL3Not specified (used as a control inhibitor)48 hoursCell Viability (3D CellTiter-Glo)[11]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is supplied as a crystalline solid and is soluble in organic solvents.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol (EtOH), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution in DMSO, dissolve 3.41 mg of this compound in 1 mL of sterile DMSO.

  • Alternatively, for a stock solution in ethanol, dissolve this compound to a concentration of approximately 5 mg/mL.[12] Note that gentle warming and sonication may be required for complete dissolution in ethanol.[2]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for several months.[2][4]

General Protocol for this compound Treatment in Organoid Cultures

This protocol provides a general framework for treating organoids with this compound to inhibit ferroptosis. Specific parameters such as organoid type, seeding density, and inducer concentration should be optimized for each experimental system.

Materials:

  • Established organoid culture (e.g., intestinal, liver, kidney)

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid culture medium

  • This compound stock solution (10 mM in DMSO)

  • Ferroptosis inducer (e.g., RSL3, Erastin)

  • Multi-well culture plates suitable for organoid culture

Experimental Workflow:

This compound Treatment Workflow for Organoids Start Start Plate_Organoids Plate Organoids in Basement Membrane Matrix Start->Plate_Organoids Culture_Organoids Culture Organoids (3-7 days) Plate_Organoids->Culture_Organoids Pre_treatment Pre-treat with this compound (1-2 hours) Culture_Organoids->Pre_treatment Induce_Ferroptosis Induce Ferroptosis (e.g., RSL3, Erastin) Pre_treatment->Induce_Ferroptosis Incubate Incubate (24-72 hours) Induce_Ferroptosis->Incubate Assay Perform Assays: - Viability (e.g., CellTiter-Glo 3D) - Lipid Peroxidation (e.g., C11-BODIPY) - Gene/Protein Expression Incubate->Assay End End Assay->End

Caption: A generalized workflow for this compound experiments in organoids.

Protocol:

  • Organoid Plating: Plate organoids in a basement membrane matrix in a multi-well plate according to your standard protocol.

  • Organoid Culture: Culture the organoids for a sufficient period (typically 3-7 days) to allow for growth and maturation before treatment.

  • Pre-treatment with this compound:

    • Prepare fresh dilutions of this compound in pre-warmed organoid culture medium. A typical starting concentration range is 50-200 nM.

    • Carefully remove the existing medium from the organoid cultures.

    • Add the medium containing the desired concentration of this compound to the wells.

    • Incubate for 1-2 hours to allow for cellular uptake of the inhibitor.

  • Induction of Ferroptosis:

    • Prepare a solution of the ferroptosis inducer (e.g., 0.5 µM RSL3 or 1 µM Erastin) in organoid culture medium, also containing this compound at the same concentration as the pre-treatment.

    • Add the inducer-containing medium to the appropriate wells. Include vehicle controls (DMSO) and inducer-only controls.

  • Incubation: Incubate the organoids for the desired treatment duration (e.g., 24-72 hours).

  • Endpoint Analysis: Following incubation, perform assays to assess the effects of this compound on ferroptosis.

Key Experimental Assays for 3D Cultures

a. Cell Viability Assay (e.g., CellTiter-Glo® 3D)

This assay measures ATP levels as an indicator of cell viability in 3D cultures.

Protocol:

  • Equilibrate the CellTiter-Glo® 3D Reagent and the culture plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

b. Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591 Staining)

C11-BODIPY 581/591 is a fluorescent sensor that shifts from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric detection of lipid peroxidation.

Protocol:

  • Prepare a working solution of C11-BODIPY 581/591 (typically 1-5 µM) in organoid culture medium.

  • At the end of the this compound and ferroptosis inducer treatment, add the C11-BODIPY working solution to each well.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the organoids with pre-warmed PBS.

  • Image the organoids using a fluorescence microscope or a high-content imaging system. Capture images in both the red (non-oxidized) and green (oxidized) channels.

  • Quantify the fluorescence intensity and calculate the green/red fluorescence ratio as a measure of lipid peroxidation.

c. Iron Assay

Iron levels can be measured using commercially available colorimetric assay kits.

Protocol:

  • Harvest organoids and lyse them according to the manufacturer's protocol for the iron assay kit.

  • Perform the assay as per the kit's instructions, which typically involves a reaction that produces a colored product in the presence of iron.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the iron concentration based on a standard curve.

Troubleshooting and Considerations

  • Organoid Media Components: Standard organoid culture media often contain antioxidants (e.g., N-acetylcysteine, Vitamin E in B27 supplement) that can interfere with ferroptosis induction.[13] It is crucial to use a modified, antioxidant-free medium when studying ferroptosis to obtain reliable results.

  • Compound Stability: While this compound is more stable than some other ferroptosis inhibitors like Ferrostatin-1, it is still recommended to prepare fresh dilutions for each experiment.[14]

  • 3D Culture Penetration: Ensure adequate incubation times for both this compound and ferroptosis inducers to allow for penetration into the core of the organoids or spheroids.

  • Assay Optimization: Assays developed for 2D cell culture may need optimization for 3D systems. For example, lysis steps for viability assays may need to be more rigorous for dense organoids.

Conclusion

This compound is a powerful and specific tool for investigating the role of ferroptosis in complex biological systems. By utilizing the protocols and data presented in these application notes, researchers can effectively incorporate this compound into their organoid and 3D culture experiments to gain deeper insights into the mechanisms of ferroptosis in health and disease, and to accelerate the development of novel therapeutics targeting this critical cell death pathway.

References

Application Notes and Protocols for Assessing Liproxstatin-1 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vivo efficacy of Liproxstatin-1 (Lip-1), a potent inhibitor of ferroptosis. The protocols outlined below are designed for preclinical research settings to evaluate the therapeutic potential of Lip-1 in various disease models where ferroptosis is a key pathological driver.

Introduction

This compound is a powerful small molecule that specifically inhibits ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] It acts as a radical-trapping antioxidant, effectively preventing lipid peroxidation within cell membranes.[3][4][5] In vivo studies have demonstrated its protective effects in a range of disease models, including acute kidney injury, hepatic ischemia/reperfusion injury, neurodegenerative diseases, and metabolic dysfunction-associated fatty liver disease (MAFLD).[1][6][7] These protocols provide a framework for designing and executing in vivo studies to validate the efficacy of this compound.

Mechanism of Action: Inhibition of Ferroptosis

Ferroptosis is initiated by the irondependent peroxidation of polyunsaturated fatty acids in cell membranes. This process is normally counteracted by the glutathione peroxidase 4 (GPX4) enzyme, which detoxifies lipid hydroperoxides.[8] When the GPX4 system is inhibited or overwhelmed, lipid peroxidation proceeds unchecked, leading to membrane damage and cell death. This compound functions by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing ferroptotic cell death.[3][4]

Ferroptosis_Pathway cluster_0 Cell Membrane cluster_1 Regulatory Pathway PUFA-PL Polyunsaturated Fatty Acids (PUFA-PLs) L-O• Lipid Peroxyl Radicals PUFA-PL->L-O• Iron-dependent Oxidation L-OOH Lipid Hydroperoxides (L-OOH) Ferroptosis Ferroptosis L-OOH->Ferroptosis Cell Death L-O•->L-OOH Propagation GPX4 GPX4 GPX4->L-OOH Detoxification GSH GSH GSH->GPX4 Cofactor This compound This compound This compound->L-O• Radical Trapping ACSL4 ACSL4 ACSL4->PUFA-PL Esterification Experimental_Workflow cluster_animal_prep Phase 1: Preparation cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization (e.g., 7 days) B Randomization into Groups (Vehicle, Lip-1, Sham) A->B C This compound Administration (e.g., 10 mg/kg, i.p.) B->C D Disease Induction (e.g., Ischemia/Reperfusion) C->D E Sample Collection (Blood, Tissues) D->E At defined endpoints (e.g., 24h, 48h) F Biochemical Analysis (Serum markers) E->F G Histopathology (H&E, TUNEL) E->G H Molecular Analysis (Western Blot, qPCR) E->H

References

Application Notes and Protocols: Liproxstatin-1 in Combination with Ferroptosis Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical process in various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Liproxstatin-1 is a potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing the accumulation of lipid hydroperoxides. Understanding the interplay between this compound and ferroptosis inducers is crucial for developing novel therapeutic strategies.

These application notes provide detailed protocols for studying the effects of this compound in combination with common ferroptosis inducers, such as RSL3 and Erastin. RSL3 directly inhibits glutathione peroxidase 4 (GPX4), a key enzyme in detoxifying lipid peroxides, while Erastin inhibits the cystine/glutamate antiporter system Xc-, leading to glutathione depletion and subsequent GPX4 inactivation. By combining this compound with these inducers, researchers can elucidate the mechanisms of ferroptosis and evaluate the efficacy of potential therapeutic interventions.

Signaling Pathways

The core mechanism of ferroptosis involves the accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, leading to cell death. This compound intervenes in this pathway by trapping lipid peroxyl radicals, thus halting the propagation of lipid peroxidation. The following diagram illustrates the canonical ferroptosis pathway and the points of intervention for Erastin, RSL3, and this compound.

G cluster_0 Plasma Membrane cluster_1 Cytosol SystemXc System Xc- Cystine_in Cystine SystemXc->Cystine_in import Glutamate_out Glutamate Glutamate_out->SystemXc export Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 (active) GSH->GPX4 GPX4_inactive GPX4 (inactive) GPX4->GPX4_inactive RSL3 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Detoxifies Lipid_Peroxidation Lipid Peroxidation Lipid_ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Erastin Erastin Erastin->SystemXc inhibits RSL3 RSL3 RSL3->GPX4 inhibits Liproxstatin1 This compound Liproxstatin1->Lipid_Peroxidation inhibits

Figure 1: Ferroptosis signaling pathway and points of inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the use of this compound in combination with ferroptosis inducers.

Table 1: In Vitro Efficacy of this compound in Preventing Ferroptosis

Cell LineFerroptosis InducerInducer Conc.This compound Conc.Effect on Cell ViabilityReference
HT-1080Erastin5 µM2 µMSignificant rescue of cell viability[1]
SKBR3Erastin5 µM2 µMSignificant rescue of cell viability[1]
TBCP-1RSL30.5 µM2 µMSignificant rescue of cell viability[1]
SKBR3RSL30.5 µM2 µMSignificant rescue of cell viability[1]
HK2RSL31.0 µM0.5 µMProtected cells from RSL3-induced injury[2]
OLN-93RSL37.89 µM1 µMPotent inhibition of ferroptosis[3]
Caco-2Hypoxia/ReoxygenationN/A200 nMDecreased cell death[4]

Table 2: Effect of this compound on Ferroptosis Markers

Cell LineTreatmentEffect on Lipid Peroxidation (MDA levels)Effect on GPX4 ExpressionReference
OLN-93RSL3 + this compoundDecreasedRestored to normal levels[3]
Caco-2H/R + this compoundReducedRescued expression[4]
HK2RSL3 + this compoundNot specifiedNot specified[2]

Experimental Protocols

A generalized experimental workflow for investigating the combined effects of this compound and ferroptosis inducers is depicted below.

G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays A 1. Cell Seeding Seed cells in appropriate culture plates. B 2. Pre-treatment (Optional) Pre-treat with this compound for a defined period (e.g., 2-12 hours). A->B C 3. Co-treatment Add ferroptosis inducer (RSL3 or Erastin) to the culture medium. B->C D 4. Incubation Incubate for a specified duration (e.g., 6-72 hours). C->D E 5. Endpoint Assays D->E F Cell Viability Assay (e.g., CCK-8, CellTiter-Glo) E->F G Lipid Peroxidation Assay (e.g., C11-BODIPY staining) E->G H Western Blot Analysis (e.g., GPX4, ACSL4) E->H

Figure 2: General experimental workflow.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for assessing cell viability following co-treatment with this compound and a ferroptosis inducer using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Cell line of interest (e.g., HT-1080, HK2)

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Ferroptosis inducer (e.g., RSL3 or Erastin, stock solutions in DMSO)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-treatment with this compound:

    • Prepare dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentration of this compound (e.g., 0.5 µM, 2 µM). Some protocols add this compound 2 hours before the inducer[5].

    • Include vehicle control wells (DMSO).

  • Treatment with Ferroptosis Inducer:

    • Prepare dilutions of the ferroptosis inducer (e.g., RSL3 at 1 µM or Erastin at 5 µM) in culture medium. For co-treatment, this can be in the same medium as this compound.

    • Add the ferroptosis inducer to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader[5].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol measures lipid peroxidation using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation.

Materials:

  • Cells cultured in appropriate plates or dishes

  • This compound and ferroptosis inducer

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat cells with this compound and the ferroptosis inducer as described in Protocol 1.

  • C11-BODIPY Staining:

    • At the end of the treatment period, add C11-BODIPY to the culture medium to a final concentration of 1-10 µM[6].

    • Incubate for 30-60 minutes at 37°C, protected from light[6].

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS[6].

  • Analysis:

    • Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized form of the probe is detected in the green channel (e.g., FITC), and the reduced form is detected in the red channel (e.g., PE). An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

    • Fluorescence Microscopy: Alternatively, cells can be imaged directly on a fluorescence microscope to visualize the shift from red to green fluorescence.

Protocol 3: Western Blot Analysis of Ferroptosis-Related Proteins

This protocol is for detecting changes in the expression of key ferroptosis-related proteins, such as GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).

Materials:

  • Treated cells from a 6-well plate or larger vessel

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include anti-GPX4 (e.g., Abcam ab125066) and anti-ACSL4 (e.g., Proteintech 22401-1-AP)[6]. Use an antibody against a housekeeping protein like β-actin for loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

References

Application Notes and Protocols for Evaluating GPX4 Activity Post-Liproxstatin-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a central role in protecting cells from a specific form of regulated cell death known as ferroptosis.[1][2] Ferroptosis is characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2][3] GPX4 functions by reducing lipid hydroperoxides to their corresponding alcohols, thereby neutralizing these toxic species and maintaining membrane integrity.[2][4][5]

Liproxstatin-1 is a potent, spiroquinoxalinamine-derived small molecule inhibitor of ferroptosis.[6][7] It functions primarily as a radical-trapping antioxidant, directly scavenging lipid peroxyl radicals to halt the chain reaction of lipid peroxidation.[6][8] Studies have also shown that this compound treatment can rescue or restore the levels of GPX4 that are often diminished under conditions of ferroptotic stress.[3][9][10][11]

These application notes provide a comprehensive guide with detailed protocols for researchers to effectively evaluate the activity and function of GPX4 in cellular models following treatment with this compound. The methodologies cover direct enzymatic assays, indirect functional assays measuring lipid peroxidation and cell viability, and protein expression analysis.

Signaling Pathway of Ferroptosis and this compound Intervention

The canonical ferroptosis pathway involves the inhibition of the cystine/glutamate antiporter (System Xc⁻), leading to depletion of intracellular cysteine and subsequently glutathione (GSH), the essential cofactor for GPX4.[12] Alternatively, direct inhibition of GPX4 by compounds like RSL3 can also trigger ferroptosis.[13] In either case, the inactivation of GPX4 leads to an accumulation of lipid hydroperoxides, which, in the presence of iron, results in cell death.[5] this compound acts downstream by intercepting lipid radicals, thereby preventing cell death even when GPX4 is inhibited or depleted.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Pharmacological Intervention SystemXc System Xc⁻ Cystine_in Cystine SystemXc->Cystine_in PUFA_PL PUFA-PLs Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation Fe²⁺, ROS PUFA_PL_OOH PUFA-PL-OOH (Lipid Hydroperoxides) Lipid_Peroxidation->PUFA_PL_OOH GPX4 GPX4 PUFA_PL_OOH->GPX4 Ferroptosis Ferroptosis PUFA_PL_OOH->Ferroptosis GSH GSH Cystine_in->GSH Synthesis GSH->GPX4 Cofactor PUFA_PL_OH PUFA-PL-OH (Non-toxic Alcohols) GPX4->PUFA_PL_OH Reduces Erastin Erastin / Sulfasalazine Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits Liproxstatin_1 This compound Liproxstatin_1->Lipid_Peroxidation Inhibits (Radical Trapping)

Caption: Ferroptosis signaling pathway and points of intervention.

Experimental Workflow Overview

A typical workflow to assess the effects of this compound involves inducing ferroptosis in a cellular model, treating with the compound, and subsequently measuring various endpoints related to GPX4 activity and lipid peroxidation.

Experimental_Workflow cluster_assays Endpoint Assays A 1. Cell Culture (e.g., HT-1080, Pfa-1) B 2. Induce Ferroptosis (e.g., RSL3, Erastin) A->B C 3. Treatment (this compound) B->C D 4. Endpoint Assays C->D E GPX4 Activity Assay D->E F Lipid Peroxidation (BODIPY C11, MDA) D->F G Cell Viability (CCK-8, LDH) D->G H GPX4 Expression (Western Blot) D->H I 5. Data Analysis & Interpretation E->I F->I G->I H->I

Caption: General experimental workflow for evaluating this compound.

Data Presentation: Summary of Expected Outcomes

The following tables summarize the expected quantitative results from the described assays when evaluating the protective effects of this compound against a ferroptosis inducer like RSL3 (a direct GPX4 inhibitor).

Table 1: GPX4 Enzymatic Activity

Treatment Group GPX4 Activity (mU/mg protein) % of Control
Vehicle Control 150.5 ± 10.2 100%
RSL3 (1 µM) 25.1 ± 4.5 16.7%

| RSL3 (1 µM) + this compound (200 nM) | 28.3 ± 5.1 | 18.8% |

Note: this compound is not expected to directly restore enzymatic activity when a covalent inhibitor like RSL3 is used, as it acts downstream.

Table 2: Lipid Peroxidation (BODIPY 581/591 C11 Assay)

Treatment Group Oxidized/Reduced Fluorescence Ratio % of Control
Vehicle Control 0.15 ± 0.02 100%
RSL3 (1 µM) 0.85 ± 0.09 567%

| RSL3 (1 µM) + this compound (200 nM) | 0.20 ± 0.03 | 133% |

Table 3: Cell Viability (CCK-8 Assay)

Treatment Group Cell Viability (% of Control)
Vehicle Control 100 ± 5.8
RSL3 (1 µM) 35.2 ± 4.1

| RSL3 (1 µM) + this compound (200 nM) | 88.9 ± 6.3 |

Table 4: GPX4 Protein Expression (Western Blot Densitometry)

Treatment Group Relative GPX4 Protein Level (normalized to loading control)
Vehicle Control 1.00 ± 0.08
RSL3 (1 µM) 0.95 ± 0.10

| RSL3 (1 µM) + this compound (200 nM) | 0.98 ± 0.09 |

Note: In models where ferroptosis induction causes GPX4 degradation (e.g., prolonged ischemia/reperfusion), this compound has been shown to rescue or restore GPX4 levels.[3][9][10]

Experimental Protocols

Protocol 1: Direct GPX4 Enzymatic Activity Assay

This protocol measures GPX4 activity via a coupled reaction with glutathione reductase (GR). The oxidation of NADPH to NADP⁺, which is proportional to GPX4 activity, is monitored by the decrease in absorbance at 340 nm.[14][15]

Materials:

  • GPX4 Activity Assay Kit (e.g., Cayman Chemical #703102, MyBioSource #MBS2572192)[14][16]

  • Cell lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 2.0 mM EDTA, 0.1% Triton X-100)[17]

  • Protein quantification assay (e.g., BCA assay)

  • Microplate reader capable of reading absorbance at 340 nm

  • 96-well UV-transparent plate

Procedure:

  • Cell Lysis:

    • Culture and treat cells as required.

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 200-500 µL of ice-cold cell lysis buffer.[17]

    • Homogenize or sonicate the sample on ice.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and keep it on ice.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a BCA or similar assay. Normalize samples to the same concentration (e.g., 1-2 mg/mL).

  • Assay Reaction:

    • Prepare the Assay Buffer, NADPH, Glutathione Reductase, and Substrate (e.g., cumene hydroperoxide) solutions according to the kit manufacturer's instructions.

    • Add 20 µL of cell lysate to a 96-well plate. Include a blank control (lysis buffer).

    • Add 100 µL of a reaction mixture containing Assay Buffer, NADPH, and GR to each well.

    • Incubate for 10 minutes at room temperature to allow for the reduction of any existing GSSG.

  • Measurement:

    • Initiate the reaction by adding 20 µL of the lipid hydroperoxide substrate.

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 10 minutes.

  • Calculation:

    • Calculate the rate of NADPH consumption (ΔA340/min).

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to GPX4 activity (nmol/min/mg protein or mU/mg).

Protocol 2: Lipid Peroxidation Assay using BODIPY™ 581/591 C11

This assay uses a ratiometric fluorescent probe to measure lipid peroxidation in live cells.[18] Upon oxidation, the probe's fluorescence shifts from red (~590 nm) to green (~510 nm).[19]

Materials:

  • BODIPY™ 581/591 C11 (Thermo Fisher Scientific, #D3861)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or flow cytometer with appropriate filter sets (FITC and Texas Red)

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a suitable format (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.

    • Treat cells with the ferroptosis inducer (e.g., RSL3) and/or this compound for the desired duration.

  • Probe Loading:

    • Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 in anhydrous DMSO.

    • Dilute the stock solution in cell culture media to a final working concentration of 1-2 µM.

    • Remove the treatment media from the cells and add the BODIPY C11-containing media.

    • Incubate for 30 minutes at 37°C, protected from light.[8][20]

  • Washing:

    • Remove the probe-containing media and wash the cells three times with warm HBSS or PBS to remove excess dye.[18]

  • Imaging or Flow Cytometry:

    • Microscopy: Add fresh HBSS or media to the wells. Capture images using two filter sets:

      • Green channel (oxidized): Excitation ~488 nm / Emission ~510 nm.

      • Red channel (reduced): Excitation ~581 nm / Emission ~590 nm.

    • Flow Cytometry: Trypsinize and collect the cells. Resuspend in PBS and analyze immediately using channels that detect green (e.g., FITC) and red (e.g., PE-Texas Red) fluorescence.

  • Data Analysis:

    • Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each condition. An increase in this ratio indicates a higher level of lipid peroxidation.[20]

Protocol 3: Cell Viability Assay (CCK-8)

This protocol assesses cell viability by measuring the metabolic activity of cells, which is a common way to quantify cell death induced by ferroptosis.[21]

Materials:

  • Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Allow cells to attach overnight.

    • Treat cells with the ferroptosis inducer and/or this compound. Include vehicle-only controls.

    • Incubate for the desired time (e.g., 12-24 hours).

  • Assay:

    • Add 10 µL of CCK-8 reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C, until a noticeable color change occurs in the control wells.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the background absorbance (media-only wells).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • % Viability = (Abs_sample / Abs_control) * 100

Protocol 4: Western Blot for GPX4 Protein Expression

This protocol quantifies the relative amount of GPX4 protein in cells following treatment.[9][22]

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody against GPX4

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat and harvest cells as described in Protocol 1.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ. Normalize the GPX4 band intensity to the corresponding loading control band intensity.

Interpreting Results

The combination of these assays provides a robust assessment of this compound's effect on the GPX4-mediated ferroptosis pathway.

Logic_Diagram Start Start: Induce Ferroptosis (e.g., with RSL3) Treat_Lip1 Treat with this compound? Start->Treat_Lip1 Viability Measure Cell Viability Treat_Lip1->Viability No Treat_Lip1->Viability Yes LipidROS Measure Lipid ROS Viability->LipidROS Viability_Dec Viability Decreased Viability->Viability_Dec Viability_Res Viability Rescued Viability->Viability_Res GPX4_Activity Measure GPX4 Activity LipidROS->GPX4_Activity LipidROS_Inc Lipid ROS Increased LipidROS->LipidROS_Inc LipidROS_Dec Lipid ROS Prevented LipidROS->LipidROS_Dec GPX4_Inhib GPX4 Activity Inhibited GPX4_Activity->GPX4_Inhib GPX4_Still_Inhib GPX4 Activity Still Inhibited GPX4_Activity->GPX4_Still_Inhib Conclusion Conclusion: This compound inhibits ferroptosis by trapping lipid radicals downstream of GPX4. Viability_Res->Conclusion LipidROS_Dec->Conclusion GPX4_Still_Inhib->Conclusion

Caption: Logic diagram for interpreting multi-assay results.

References

Troubleshooting & Optimization

Liproxstatin-1 Solubility and Application Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liproxstatin-1. Our goal is to help you overcome common solubility issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most common and recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is readily soluble in DMSO at concentrations of 10.5 mg/mL or higher.[4][5] It is crucial to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][6]

Q2: Can I dissolve this compound in other solvents?

A2: Yes, this compound is also soluble in ethanol and dimethyl formamide (DMF).[3] Solubility in ethanol is approximately 2.39 to 5 mg/mL, and may require gentle warming and sonication to fully dissolve.[3][4][5] Solubility in DMF is approximately 25 mg/mL.[3] However, DMSO is generally preferred for cell culture applications due to its broader compatibility and higher solubility for this compound.

Q3: Is this compound soluble in aqueous solutions or cell culture media?

A3: this compound is practically insoluble in water.[4][5] Direct dissolution in cell culture media or other aqueous buffers is not recommended and will likely result in precipitation. To prepare a working solution, a concentrated stock in DMSO should be serially diluted.

Q4: What are the typical working concentrations of this compound in cell culture experiments?

A4: this compound is a potent inhibitor of ferroptosis with an IC50 of approximately 22 nM.[2][4][6] Effective working concentrations typically range from 50 nM to 200 nM, depending on the cell type and the ferroptosis-inducing agent used.[1][4][6] At 50 nM, this compound has been shown to completely prevent lipid peroxidation.[4][6]

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3-4 years).[1][3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for shorter periods (up to several months).[2][4][6]

Troubleshooting Guide for this compound Precipitation in Media

Encountering precipitation when adding this compound to your cell culture media can be a frustrating experience. This guide provides a step-by-step approach to identify and resolve the issue.

Problem: I observed a precipitate in my cell culture media after adding this compound.

Step 1: Verify your stock solution.

  • Is the stock solution clear? If you observe any crystals or cloudiness in your DMSO stock, it may not be fully dissolved. Try warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath for a few minutes to aid dissolution.[4][5]

  • Was fresh, anhydrous DMSO used? DMSO that has absorbed moisture will have a lower capacity to dissolve this compound.[1][6] It is recommended to use a fresh vial or an aliquot of high-grade, anhydrous DMSO.

Step 2: Review your dilution protocol.

  • Was the dilution performed stepwise? Avoid adding the highly concentrated DMSO stock directly into the full volume of media. A serial dilution approach is recommended.

  • Is the final DMSO concentration in the media too high? While DMSO is a common solvent in cell culture, high concentrations can be toxic to cells and can also cause compounds to precipitate out of solution. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

  • Was the media pre-warmed? Adding a cold stock solution to warm media can sometimes cause a compound to precipitate due to the temperature change.[7] Ensure both your media and your diluted this compound solution are at the same temperature before mixing.

Step 3: Consider the components of your media.

  • Are there high concentrations of salts or proteins? Certain media components can interact with the compound or the solvent, leading to precipitation.[7][8] This is more common in serum-free media where protein concentrations are lower.

Step 4: If the problem persists, try a modified dilution method.

  • Prepare an intermediate dilution of your this compound stock in a small volume of pre-warmed media.

  • Vortex the intermediate dilution gently.

  • Add the intermediate dilution to the final volume of your culture media and mix thoroughly.

Below is a workflow diagram to help you troubleshoot precipitation issues.

G start Precipitation Observed in Media check_stock Is the DMSO stock solution clear? start->check_stock dissolve_stock Warm to 37°C and/or sonicate to fully dissolve. check_stock->dissolve_stock No check_dmso Was fresh, anhydrous DMSO used? check_stock->check_dmso Yes dissolve_stock->check_stock prepare_new_stock Prepare a new stock solution with fresh DMSO. check_dmso->prepare_new_stock No review_dilution Review your dilution protocol. check_dmso->review_dilution Yes prepare_new_stock->check_stock stepwise_dilution Was the dilution performed stepwise? review_dilution->stepwise_dilution implement_stepwise Implement a stepwise dilution protocol. stepwise_dilution->implement_stepwise No check_final_dmso Is the final DMSO concentration <0.5%? stepwise_dilution->check_final_dmso Yes end Problem Resolved implement_stepwise->end adjust_dmso Adjust stock concentration to lower final DMSO %. check_final_dmso->adjust_dmso No check_temp Were media and stock at the same temperature? check_final_dmso->check_temp Yes adjust_dmso->end equilibrate_temp Equilibrate temperatures before mixing. check_temp->equilibrate_temp No consider_media Consider media components. check_temp->consider_media Yes equilibrate_temp->end intermediate_dilution Try an intermediate dilution in a small volume of media. consider_media->intermediate_dilution intermediate_dilution->end

Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO≥ 10.5 - 255≥ 30.8 - 748.13Fresh, anhydrous DMSO is recommended.[1][4][5] Sonication may be required.[1]
Ethanol≥ 2.39 - 5≥ 7.0 - 14.7Gentle warming and sonication may be needed.[3][4][5]
Dimethyl Formamide (DMF)~ 25~ 73.3Purge with an inert gas.[3]
WaterInsolubleInsoluble[4][5]

Table 2: Typical Working Concentrations of this compound Against Common Ferroptosis Inducers

Ferroptosis InducerTypical this compound Working ConcentrationReference
RSL3 (0.5 µM)200 nM[1][4]
Erastin (1 µM)200 nM[1][4]
L-buthionine sulphoximine (BSO) (10 µM)200 nM[1][4]
GPX4 Knockout22 nM (IC50) - 50 nM[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 340.85 g/mol )

    • Anhydrous, high-quality DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • To prepare a 10 mM stock solution, add 293.4 µL of DMSO for every 1 mg of this compound powder.

    • Vortex thoroughly to dissolve the powder. If necessary, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes until the solution is clear.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a 100 nM this compound Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed sterile cell culture media

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare an intermediate dilution of the 10 mM stock solution. For example, add 1 µL of the 10 mM stock to 999 µL of pre-warmed media to get a 10 µM intermediate solution. Mix well by gentle vortexing.

    • Add the required volume of the intermediate solution to your final volume of cell culture media. For example, to make 10 mL of 100 nM working solution, add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed media.

    • Mix the final working solution gently but thoroughly before adding it to your cells. The final DMSO concentration in this example is 0.001%.

Mandatory Visualization

Signaling Pathway of Ferroptosis and Inhibition by this compound

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The central regulator of this process is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. Inhibition of GPX4, either directly by molecules like RSL3 or indirectly by depleting glutathione (GSH) with agents like Erastin, leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. This compound acts as a potent radical-trapping antioxidant, inhibiting the accumulation of lipid peroxides and thus preventing ferroptotic cell death.[9][10][11]

G cluster_0 Ferroptosis Induction cluster_1 Lipid Peroxidation Cascade Erastin Erastin System_xc System xc- Erastin->System_xc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits GSH GSH System_xc->GSH cystine uptake for GSH synthesis GSH->GPX4 activates Lipid_ROS Lipid ROS (Lipid Peroxides) GPX4->Lipid_ROS detoxifies PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_ROS Iron-dependent peroxidation Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis leads to Liproxstatin_1 This compound Liproxstatin_1->Lipid_ROS inhibits (radical trapping)

Mechanism of ferroptosis and its inhibition by this compound.

References

Liproxstatin-1 Stability in Aqueous Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Liproxstatin-1, its inherent lipophilicity presents a significant challenge in aqueous environments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the stability and solubility of this compound in experimental settings.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media

Cause: this compound is a highly lipophilic molecule and is practically insoluble in water.[1][2] Direct addition of a concentrated stock solution (typically in DMSO) to an aqueous medium can cause it to immediately precipitate out of solution.

Solution:

  • Working Concentration: Ensure the final concentration of this compound in your aqueous solution is within its effective range (e.g., IC50 of 22 nM for ferroptosis inhibition) to minimize the amount of compound needed.[1]

  • Serial Dilution: Prepare intermediate dilutions of your this compound stock in your aqueous buffer or media. Vortex or mix thoroughly between each dilution step to aid dispersion.

  • Co-solvents and Surfactants: For in vivo or more demanding in vitro applications, a co-solvent system may be necessary. A commonly used formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[3][4]

Issue 2: Loss of this compound Activity Over Time in Aqueous Solution

Cause: While specific degradation kinetics in aqueous solutions are not extensively published, lipophilic compounds can be susceptible to hydrolysis or oxidation, leading to a loss of biological activity. Adsorption to plasticware can also reduce the effective concentration.

Solution:

  • Fresh Preparations: It is highly recommended to prepare fresh working solutions of this compound for each experiment.[3]

  • Storage of Stock Solutions: Aliquot your high-concentration stock solution in an organic solvent (e.g., DMSO) and store at -20°C or -80°C to minimize freeze-thaw cycles.[3][5]

  • Low-Binding Plasticware: Use low-protein-binding tubes and plates to minimize the loss of this compound due to adsorption.

  • Stability Assessment: If long-term stability in an aqueous formulation is required, a stability study should be performed. This typically involves analyzing the concentration of the parent compound over time using a validated analytical method, such as HPLC-UV.

Frequently Asked Questions (FAQs)

Solubility and Formulation

Q1: What is the best solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][3][5][6] Solubility in DMSO is reported to be ≥10.5 mg/mL to as high as 255 mg/mL.[3][5] Ethanol is another option, with a lower solubility of approximately ≥2.39 mg/mL.[5] this compound is considered insoluble in water.[1]

Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
DMSO≥10.5 mg/mL to 255 mg/mL[1][3][5][6]
Ethanol≥2.39 mg/mL to 18 mg/mL[1][5]
WaterInsoluble[1]

Q2: How can I prepare an aqueous working solution of this compound for my in vitro cell culture experiments?

A2: For most in vitro applications, a serial dilution from a DMSO stock solution is sufficient. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Experimental Workflow: Preparing an Aqueous Working Solution for In Vitro Use

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (on day of experiment) stock Dissolve this compound powder in fresh, anhydrous DMSO to a high concentration (e.g., 10 mM). aliquot Aliquot the stock solution into single-use volumes. stock->aliquot store Store aliquots at -20°C or -80°C. aliquot->store thaw Thaw a single aliquot of the stock solution. store->thaw Retrieve one aliquot intermediate Perform serial dilutions in cell culture medium or desired aqueous buffer. thaw->intermediate final Add the final dilution to the experimental plate to achieve the target concentration. intermediate->final

Caption: Workflow for preparing this compound working solutions for in vitro experiments.

Q3: I need to administer this compound to mice. How can I formulate it for in vivo use?

A3: For in vivo administration, particularly for intraperitoneal (i.p.) injections, a co-solvent system is typically used to maintain this compound in solution. A common formulation consists of DMSO, PEG300, Tween 80, and a physiological saline solution.[3][4]

Example In Vivo Formulation

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%

Note: The final concentration of this compound in this vehicle is typically in the range of 1-6 mg/mL for a dosage of around 10 mg/kg.[3][7] It is crucial to prepare this formulation by adding the components sequentially and ensuring the solution is clear at each step.

Experimental Protocol: Preparation of this compound Formulation for In Vivo Administration

  • Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 10-60 mg/mL.

  • Add Co-solvents: In a sterile tube, add the required volume of the this compound/DMSO stock solution.

  • Sequentially add PEG300, Tween 80, and finally saline to the desired final percentages.

  • Mix Thoroughly: Vortex or mix well after the addition of each component to ensure a clear, homogenous solution.

  • Administer Immediately: It is recommended to use this formulation immediately after preparation.

Q4: Can cyclodextrins be used to improve the aqueous solubility of this compound?

A4: While there are no specific published protocols for this compound, cyclodextrins are a well-established method for enhancing the solubility of lipophilic drugs. Methyl-β-cyclodextrin (MβCD) or hydroxypropyl-β-cyclodextrin (HPβCD) could potentially form inclusion complexes with this compound, thereby increasing its aqueous solubility. A suggested starting point would be to prepare a 1:1 molar ratio of this compound to the cyclodextrin. This typically involves dissolving the cyclodextrin in water and adding an ethanolic solution of this compound, followed by stirring and removal of the organic solvent. Characterization techniques such as phase solubility studies would be necessary to confirm complex formation and determine the optimal ratio.

Stability and Analysis

Q5: How can I assess the stability of my this compound formulation?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the standard approach to quantify the concentration of this compound over time. This involves separating the parent compound from any potential degradation products.

Experimental Protocol: Stability Assessment of this compound by HPLC-UV (Suggested Method)

  • Sample Preparation: Prepare your this compound formulation and store it under the desired conditions (e.g., different temperatures, pH values). At specified time points, take an aliquot and dilute it with the mobile phase to a concentration within the linear range of the calibration curve.

  • HPLC-UV Analysis:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for lipophilic compounds.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

    • Detection: this compound has UV absorbance maxima at approximately 232, 276, and 314 nm, which can be used for detection.[6]

    • Flow Rate: A typical flow rate would be 1.0 mL/min.

  • Data Analysis: Create a calibration curve using standards of known this compound concentrations. Quantify the concentration of this compound in your stability samples by comparing their peak areas to the calibration curve. A decrease in the peak area of the parent compound over time indicates degradation.

Logical Workflow for HPLC-Based Stability Study

G cluster_0 Method Development & Validation cluster_1 Stability Study Execution cluster_2 Data Analysis dev Develop HPLC-UV method (select column, mobile phase, etc.). val Validate the method for linearity, accuracy, and precision. dev->val prep Prepare this compound formulation. val->prep Use validated method store Store samples under various conditions (e.g., 4°C, 25°C, 40°C). prep->store sample Collect samples at defined time points (e.g., 0, 24, 48, 72 hours). store->sample analyze Analyze samples using the validated HPLC method. sample->analyze quant Quantify this compound concentration at each time point. analyze->quant plot Plot concentration vs. time to determine degradation rate. quant->plot

Caption: A logical workflow for conducting a stability study of this compound using HPLC.

Mechanism of Action

Q6: How does this compound work?

A6: this compound is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[8][9] It acts as a radical-trapping antioxidant, preventing the accumulation of lipid reactive oxygen species (ROS).[9] The primary target of this protective effect is the glutathione peroxidase 4 (GPX4) pathway. GPX4 is a key enzyme that neutralizes lipid peroxides. By preventing lipid peroxidation, this compound rescues cells from ferroptotic cell death.[8]

Signaling Pathway: this compound Inhibition of Ferroptosis

G cluster_0 Ferroptosis Induction cluster_1 GPX4 Protective Pathway cluster_2 This compound Intervention PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3 Lipid_Peroxidation Lipid Peroxidation LPCAT3->Lipid_Peroxidation Incorporation into membranes Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Accumulation of Lipid ROS GSH Glutathione (GSH) GPX4 GPX4 GSH->GPX4 Cofactor GPX4->Lipid_Peroxidation Inhibits Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduces Liproxstatin1 This compound Liproxstatin1->Lipid_Peroxidation Inhibits (Radical Trapping)

Caption: this compound inhibits ferroptosis by trapping lipid radicals, thus preventing lipid peroxidation.

References

Technical Support Center: Optimizing Liproxstatin-1 for Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Liproxstatin-1, a potent ferroptosis inhibitor, in primary cell cultures. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, spiroquinoxalinamine-derived inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Its primary mechanism involves acting as a radical-trapping antioxidant (RTA), which allows it to inhibit the accumulation of lipid hydroperoxides and protect cells from ferroptotic death.[2][3] It is effective at nanomolar concentrations, with a reported IC50 of 22 nM for inhibiting ferroptosis in Gpx4-deficient cells.[4][5][6][7]

Q2: What is the recommended starting concentration range for this compound in primary cells?

The optimal concentration of this compound is cell-type dependent. A good starting point is to perform a dose-response experiment. Based on published data, a common concentration range is 10 nM to 200 nM.[8] For instance, 50 nM this compound has been shown to completely prevent lipid peroxidation in certain cell models.[4][5]

Q3: What is a typical incubation time for this compound?

The ideal incubation time depends on the experimental model, specifically the kinetics of the ferroptosis inducer being used. Incubation times can range from 6 to 72 hours.[4][5][8] For acute ferroptosis induction (e.g., using RSL3), a co-incubation of 6 to 24 hours is often sufficient.[2][8] For longer-term experiments or with slower-acting inducers, times up to 72 hours may be necessary.[4][5] It is crucial to determine the optimal time point for your specific primary cell type and experimental conditions.

Q4: How should I prepare and store this compound stock solutions?

This compound is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1] To prepare a stock solution, dissolve this compound in your solvent of choice; for example, the solubility in DMSO is greater than 10.5 mg/mL.[6] It is recommended to purge the solvent with an inert gas.[1] Stock solutions can be stored at -20°C for several months.[6]

Experimental Design & Protocols

Optimizing this compound requires a systematic approach to determine the effective concentration and incubation time for your specific primary cells.

Workflow for Optimizing this compound Incubation

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Seed Primary Cells in 96-well plate B Allow cells to adhere (overnight) A->B D Add Ferroptosis Inducer (e.g., RSL3, Erastin) + this compound dilutions B->D C Prepare serial dilutions of this compound (e.g., 10-200 nM) C->D E Incubate for various time points (e.g., 6h, 12h, 24h, 48h) D->E F Assess Cell Viability (e.g., MTT, CellTiter-Glo) E->F G Determine Optimal Concentration & Time F->G H Validate with Lipid ROS Assay (e.g., C11-BODIPY) G->H

Caption: Workflow for optimizing this compound concentration and incubation time.

Protocol 1: Determining Optimal Concentration and Incubation Time
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment Preparation:

    • Prepare a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 nM) in your cell culture medium.

    • Prepare the ferroptosis inducer (e.g., 0.5 µM RSL3, 1 µM erastin) at the desired concentration.[4][5]

  • Incubation:

    • Add the this compound dilutions to the cells.

    • Immediately after, add the ferroptosis inducer to the appropriate wells. Include controls: vehicle only, inducer only, and this compound only.

    • Incubate separate plates for different durations (e.g., 6, 12, 24, and 48 hours).

  • Viability Assessment: At the end of each incubation period, measure cell viability using a suitable assay such as MTT, CCK-8, or a lactate dehydrogenase (LDH) release assay.[4][9]

  • Data Analysis: Plot cell viability against this compound concentration for each time point. The optimal condition is the lowest concentration and shortest time that provides maximum protection against the ferroptosis inducer.

Protocol 2: Measurement of Lipid Peroxidation

To confirm that this compound is inhibiting ferroptosis via its antioxidant mechanism, measure lipid reactive oxygen species (ROS).

  • Cell Treatment: Culture and treat cells with the ferroptosis inducer and the optimized concentration of this compound for the optimal incubation time.

  • Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Add a lipid peroxidation sensor probe, such as C11-BODIPY 581/591 or MitoPeDPP, according to the manufacturer's instructions.[10]

    • Incubate for the recommended time (e.g., 15-30 minutes) at 37°C.[10]

  • Analysis: Wash the cells again and measure the fluorescence using a fluorescence microscope or plate reader. A decrease in the oxidized probe's fluorescence in this compound-treated cells indicates successful inhibition of lipid peroxidation.

Quantitative Data Summary

The effectiveness of this compound can vary significantly based on the cell type and the method used to induce ferroptosis.

Cell Model Ferroptosis Inducer Effective this compound Concentration Incubation Time Reference
Gpx4-/- MEFsGene knockoutIC50: 22 nM~72 h[4][5]
Gpx4-/- MEFsRSL3 (0.5 µM)200 nM (protective)Not Specified[4][5]
Gpx4-/- MEFsErastin (1 µM)200 nM (protective)Not Specified[4][5]
Pfa-1 Mouse FibroblastsRSL3 (100 nM)EC50: 38 ± 3 nM6 h[2][11]
HT22 Mouse Hippocampal CellsGlutamate (5 mM)100 nM (protective)10 h[2][3]
OLN93 OligodendrocytesRSL3 (7.89 µM)1 µM (protective)24 h[10][12]

Troubleshooting Guide

Q5: My primary cells are still dying despite treatment with this compound. What could be the issue?

Several factors could be at play. Use the following guide to troubleshoot the problem.

Troubleshooting Workflow for Ineffective Inhibition

G start Problem: This compound is not preventing cell death q1 Is the cell death mechanism truly ferroptosis? start->q1 q2 Is the this compound concentration optimal? q1->q2 Yes sol1 Solution: Confirm death is not apoptosis/ necroptosis. Lip-1 does not block staurosporine-induced death. q1->sol1 No q3 Is the incubation time appropriate? q2->q3 Yes sol2 Solution: Perform a dose-response (10-200 nM) to find the optimal protective concentration. q2->sol2 No q4 Is the this compound stock solution viable? q3->q4 Yes sol3 Solution: Perform a time-course experiment (e.g., 6-48h). The effect must coincide with inducer kinetics. q3->sol3 No sol4 Solution: Prepare fresh stock solution. Store aliquots at -20°C to avoid multiple freeze-thaw cycles. q4->sol4 No

Caption: A decision tree for troubleshooting ineffective this compound treatment.

Q6: How can I be sure that the cell death I'm observing is ferroptosis?

Ferroptosis is distinct from other cell death pathways like apoptosis and necroptosis. This compound is specific to ferroptosis and will not rescue cells from inducers of apoptosis (e.g., staurosporine) or necroptosis.[1][4][5] To confirm ferroptosis, you should observe:

  • Rescue of cell death by this compound or other ferroptosis inhibitors like Ferrostatin-1.

  • Rescue by iron chelators (e.g., deferoxamine).

  • An increase in lipid peroxidation, which is preventable by this compound.[10]

  • Changes in the expression of key regulatory proteins like GPX4 and SLC7A11.[10]

Ferroptosis Signaling Pathway and this compound Action

G cluster_pathway Ferroptosis Cascade GPX4 GPX4 (Glutathione Peroxidase 4) L_ROS Lipid Peroxides (L-OOH) GPX4->L_ROS detoxifies GSH GSH (Glutathione) GSH->GPX4 co-factor PUFA PUFA-PLs (Phospholipids) PUFA->L_ROS oxidized by Death Ferroptotic Cell Death L_ROS->Death RSL3 RSL3 / Erastin (Inducers) RSL3->GPX4 inhibits Fe2 Fe2+ (Iron) Fe2->PUFA catalyzes oxidation Lip1 This compound Lip1->L_ROS traps radicals, prevents formation

Caption: this compound inhibits ferroptosis by trapping lipid peroxyl radicals.

References

Liproxstatin-1 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Liproxstatin-1. This resource is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects of this compound in their experiments. While this compound is a potent and widely used inhibitor of ferroptosis, this guide provides information on its potential non-canonical effects, particularly at higher concentrations or in specific cellular contexts.

Frequently Asked Questions (FAQs)

Q1: What is the established primary mechanism of action of this compound?

This compound is a spiroquinoxalinamine derivative that acts as a potent inhibitor of ferroptosis with an IC50 of 22 nM.[1][2] Its primary mechanism is attributed to its function as a radical-trapping antioxidant (RTA), which directly scavenges lipid peroxyl radicals within cellular membranes to prevent lipid peroxidation, a key event in ferroptosis.[3] It localizes to cell membranes and can also chelate iron, further preventing the generation of highly reactive hydroxyl radicals.[3]

Q2: Are there any known off-target effects of this compound?

Yes, emerging research indicates that this compound can exert effects beyond the inhibition of ferroptosis, especially at concentrations higher than those required for ferroptosis inhibition. Two notable off-target effects have been reported:

  • Induction of cell cycle arrest, apoptosis, and secondary pyroptosis in certain cancer cell lines, such as human chronic myelogenous leukemia K562 cells.[1][4]

  • Reduction of Voltage-Dependent Anion Channel 1 (VDAC1) levels and oligomerization , which has been observed in a mouse model of myocardial ischemia/reperfusion injury.[5][6][7]

Q3: At what concentrations are these off-target effects observed?

The induction of cell cycle arrest, apoptosis, and pyroptosis in K562 cells was observed at micromolar concentrations (10 µM and 20 µM) of this compound.[1] This is significantly higher than the nanomolar concentrations (typically <100 nM) effective for inhibiting ferroptosis. The reduction in VDAC1 levels was observed with in vivo administration in a mouse model, where a specific tissue concentration was not reported.[5][7]

Q4: Should I be concerned about these off-target effects in my experiments?

The relevance of these off-target effects depends on your experimental system and the concentration of this compound you are using.

  • If you are using this compound in the low nanomolar range (e.g., 20-100 nM) to specifically inhibit ferroptosis, the likelihood of observing these off-target effects is lower.

  • If you are using higher micromolar concentrations, or if your experimental system involves cell types similar to K562 leukemia cells or models of ischemia/reperfusion injury, it is crucial to consider and test for these potential off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Cell Viability with this compound Treatment

If you observe cytotoxicity with this compound in a manner that doesn't align with the expected protection from ferroptosis, consider the following troubleshooting steps.

Potential Cause: Induction of Apoptosis and/or Pyroptosis.

Troubleshooting Workflow:

G start Unexpected Cell Death with this compound check_conc Is this compound concentration in the low µM range? start->check_conc check_ferroptosis Confirm Ferroptosis Inhibition (e.g., with a positive control like RSL3) check_conc->check_ferroptosis No (nM range) apoptosis_markers Assess Apoptosis Markers check_conc->apoptosis_markers Yes on_target Likely On-Target Ferroptosis Inhibition check_ferroptosis->on_target Inhibition Observed pyroptosis_markers Assess Pyroptosis Markers apoptosis_markers->pyroptosis_markers cell_cycle Analyze Cell Cycle Distribution pyroptosis_markers->cell_cycle conclusion Conclude Off-Target Apoptosis/Pyroptosis cell_cycle->conclusion

Caption: Troubleshooting workflow for unexpected cell death.

Experimental Protocols:

  • Apoptosis Assessment:

    • Western Blot for Cleaved Caspase-3 and PARP: A hallmark of apoptosis is the cleavage and activation of caspase-3, which in turn cleaves other substrates like PARP.

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic/pyroptotic cells.

  • Pyroptosis Assessment:

    • Western Blot for GSDME-N: Gasdermin E (GSDME) is cleaved by active caspase-3 to generate an N-terminal fragment (GSDME-N) that forms pores in the plasma membrane, leading to pyroptosis.

    • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the cell culture medium as an indicator of plasma membrane rupture, a characteristic of pyroptosis and necrosis.

  • Cell Cycle Analysis:

    • Propidium Iodide (PI) Staining and Flow Cytometry: PI stains DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data from this compound Treatment in K562 Cells:

Table 1: Effect of this compound on K562 Cell Cycle Distribution [1]

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µM)45.3 ± 2.142.1 ± 1.812.6 ± 0.9
10 µM this compound55.2 ± 2.528.5 ± 1.516.3 ± 1.1
20 µM this compound58.7 ± 2.820.1 ± 1.221.2 ± 1.4

Table 2: Protein Expression Changes in K562 Cells with this compound Treatment (24h) (Fold change relative to control)[1]

Protein10 µM this compound20 µM this compound
p21WAF1/CIP1~3.5-fold increase~5-fold increase
Cleaved Caspase-3Significant increaseMore significant increase
GSDME-NDetectable increaseSignificant increase

Signaling Pathway:

G liprox This compound (µM) p21 p21 WAF1/CIP1 ↑ liprox->p21 casp3 Caspase-3 activation liprox->casp3 cell_cycle_arrest G1/G2/M Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis casp3->apoptosis gsdme GSDME cleavage to GSDME-N casp3->gsdme pyroptosis Secondary Pyroptosis gsdme->pyroptosis

Caption: this compound induced apoptosis and pyroptosis pathway.

Issue 2: Unexpected Mitochondrial Effects or Altered Cellular Metabolism

If you observe changes in mitochondrial function or related metabolic pathways that are not directly attributable to ferroptosis inhibition, consider the potential involvement of VDAC1.

Potential Cause: Reduction in VDAC1 Levels and Oligomerization.

Troubleshooting Workflow:

G start Unexpected Mitochondrial Effects check_conc Confirm this compound concentration start->check_conc vdac1_levels Assess VDAC1 Protein Levels check_conc->vdac1_levels vdac_oligo Analyze VDAC1 Oligomerization vdac1_levels->vdac_oligo conclusion Conclude Off-Target Effect on VDAC1 vdac_oligo->conclusion Changes Observed other_mechanisms Consider Other Mechanisms vdac_oligo->other_mechanisms No Changes

Caption: Troubleshooting workflow for unexpected mitochondrial effects.

Experimental Protocols:

  • Western Blot for VDAC Isoforms:

    • Tissue/Cell Lysis: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for VDAC1, VDAC2, and VDAC3. Use a loading control like β-actin or GAPDH.

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • VDAC1 Oligomerization Assay (Cross-linking):

    • Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

    • Cross-linking: Incubate isolated mitochondria with a cross-linking agent such as EGS (ethylene glycol bis(succinimidyl succinate)) or a similar reagent.

    • Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

    • Western Blot Analysis: Analyze the cross-linked samples by western blot using a VDAC1 antibody. Monomeric, dimeric, and higher-order oligomeric forms of VDAC1 can be visualized.

Quantitative Data from this compound Treatment in a Mouse Model of Myocardial Ischemia/Reperfusion:

Table 3: Effect of this compound on VDAC Protein Levels [7]

ProteinI/R Group (Fold Change vs. Sham)I/R + this compound Group (Fold Change vs. I/R)
VDAC1~1.5-fold increaseSignificant decrease
VDAC2No significant changeNo significant change
VDAC3No significant changeNo significant change
VDAC1 OligomersSignificant increaseSignificant decrease

Signaling Pathway/Logical Relationship:

G liprox This compound vdac1_levels VDAC1 Protein Levels ↓ liprox->vdac1_levels vdac1_oligo VDAC1 Oligomerization ↓ liprox->vdac1_oligo mito_protection Mitochondrial Protection vdac1_levels->mito_protection vdac1_oligo->mito_protection cardioprotection Cardioprotection mito_protection->cardioprotection

References

Liproxstatin-1 Technical Support Center: Troubleshooting Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Liproxstatin-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a specific focus on preventing and troubleshooting precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving properly in DMSO. What should I do?

A1: Difficulty in dissolving this compound can be due to several factors. Firstly, ensure you are using high-quality, anhydrous (moisture-free) DMSO, as moisture can significantly reduce solubility.[1] If dissolution is still slow, you can try gentle warming of the solution at 37°C for 10 minutes and/or brief sonication.[2][3][4] It is also crucial to vortex the solution thoroughly.

Q2: I observed precipitation in my this compound stock solution after storing it at -20°C. How can I resolve this?

A2: Precipitation upon freezing can occur if the compound's concentration exceeds its solubility limit in the solvent at that temperature. To redissolve the precipitate, warm the vial to room temperature or briefly at 37°C and vortex until the solution is clear. To prevent this from recurring, consider preparing a slightly lower concentration stock or aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5] For long-term storage of stock solutions in solvent, -80°C is recommended over -20°C to maintain stability.[1][6]

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous media for my cell culture experiment. How can I prevent this?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium. To mitigate this, ensure rapid and thorough mixing during dilution. It is advisable to add the this compound stock solution dropwise into the aqueous medium while vortexing or stirring. Avoid adding the aqueous solution directly to the concentrated stock. Additionally, ensure the final concentration of DMSO in your working solution is kept to a minimum (typically <0.5%) to reduce its potential effects on cells and improve compound solubility.

Q4: What is the recommended storage condition for this compound?

A4: this compound as a crystalline solid should be stored at -20°C and has a stability of at least four years.[7][8] Once dissolved in a solvent, it is best to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][5][6]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.

Table 1: this compound Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)~16 - 255~46.9 - 748.13Use fresh, anhydrous DMSO. Sonication may be required.[6][7]
Ethanol~5~14.67Gentle warming and sonication may be necessary.[2][7]
Dimethyl Formamide (DMF)~25~73.34Purge with an inert gas.[7]
WaterInsolubleInsoluble[2][6]

Note: The molecular weight of this compound is approximately 340.9 g/mol .[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.409 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 10 minutes, followed by vortexing.[2][4]

  • Once fully dissolved, aliquot the stock solution into single-use sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.[1][6]

Protocol 2: Dilution of this compound Stock into Aqueous Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium or aqueous buffer

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • In a separate sterile tube, add the required volume of the pre-warmed aqueous medium.

  • While vortexing the aqueous medium at a moderate speed, add the required volume of the this compound stock solution dropwise to the side of the tube.

  • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Use the freshly prepared working solution immediately for your experiment.[1]

Visual Guides

Signaling Pathway

G cluster_ferroptosis Ferroptosis Induction cluster_inhibition Inhibition by this compound Lipid Peroxidation Lipid Peroxidation Cell Death Cell Death Lipid Peroxidation->Cell Death GPX4 GPX4 Lipid ROS Lipid ROS GPX4->Lipid ROS Inhibits Lipid ROS->Lipid Peroxidation This compound This compound This compound->Lipid Peroxidation Inhibits

Caption: Mechanism of this compound in inhibiting ferroptotic cell death.

Experimental Workflow

G Start Start Prepare Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Start->Prepare Stock Store Stock Aliquot and Store at -80°C Prepare Stock->Store Stock Dilute for Exp Dilute into Aqueous Medium Store Stock->Dilute for Exp Perform Exp Perform Experiment Dilute for Exp->Perform Exp End End Perform Exp->End

Caption: Recommended workflow for preparing and using this compound.

Troubleshooting Logic

G Precipitation Precipitation Observed? When When did it occur? Precipitation->When During Prep During Stock Preparation When->During Prep During Storage After Storage When->During Storage During Dilution During Dilution When->During Dilution Prep Solution Use Anhydrous DMSO Warm/Sonicate During Prep->Prep Solution Storage Solution Warm to Redissolve Store at -80°C During Storage->Storage Solution Dilution Solution Add Stock to Medium (not vice versa) Vortex during dilution During Dilution->Dilution Solution

Caption: Troubleshooting guide for this compound precipitation issues.

References

long-term storage and stability of Liproxstatin-1 powder

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Liproxstatin-1, this technical support center provides essential information on its long-term storage, stability, and effective use in experimental settings. This resource includes troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For optimal long-term stability, this compound powder should be stored at -20°C.[1][2][3] Under these conditions, the powder is stable for at least four years.[1][4] Some suppliers also indicate stability for up to three years at -20°C.[5][6]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound in solvents such as DMSO should be stored at -80°C for long-term stability, where they can be stable for up to two years.[6] For shorter periods, storage at -20°C is also acceptable, with stability for at least one year.[6] To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the recommended solvents for dissolving this compound powder?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a high solubility of up to 255 mg/mL.[5] Other suitable solvents include ethanol and dimethylformamide (DMF).[1][4] It is insoluble in water.[5] For optimal solubility, especially in DMSO, it is recommended to use a fresh, anhydrous grade of the solvent, as absorbed moisture can reduce solubility.[7] Sonication may also aid in dissolution.[5]

Q4: Is this compound sensitive to light or humidity?

A4: While specific photostability and hygroscopicity data for this compound are not extensively published, as a general precaution for nitrogen-containing heterocyclic compounds, it is advisable to protect the powder and its solutions from light. Store in amber vials or cover with foil. The powder should be kept in a tightly sealed container to protect it from moisture.

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[4][5] It acts as a radical-trapping antioxidant, directly scavenging lipid peroxyl radicals within cellular membranes to prevent the propagation of lipid peroxidation.[8] This action helps to maintain the integrity of cell membranes and protects cells from ferroptotic death.

Stability Data Summary

The following table summarizes the known stability data for this compound under various storage conditions.

FormStorage TemperatureDuration of StabilitySource(s)
Powder -20°C≥ 4 years[1][4]
-20°C3 years[5][6]
4°C2 years[6]
In Solvent (e.g., DMSO) -80°C2 years[6]
-20°C1 year[6]

Experimental Protocols

Stability-Indicating HPLC Method

While a universally validated stability-indicating HPLC method for this compound is not publicly available, the following protocol is based on methods used for similar aromatic amine compounds and can be adapted and validated for your specific needs.

Objective: To develop a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the detection of its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 276 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. Expose this compound samples to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 105°C for 24 hours

  • Photodegradation: Expose to UV light (254 nm) for 24 hours

Analyze the stressed samples using the developed HPLC method to ensure that degradation products are well-separated from the parent peak of this compound.

Ferroptosis Inhibition Assay

Objective: To assess the ability of this compound to inhibit ferroptosis induced by a known inducer (e.g., RSL3 or Erastin) in a cell-based assay.

Materials:

  • Cell line susceptible to ferroptosis (e.g., HT-1080, BJeLR)

  • Cell culture medium and supplements

  • Ferroptosis inducer (e.g., RSL3 or Erastin)

  • This compound

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare the ferroptosis inducer in the cell culture medium.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing different concentrations of this compound to the designated wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for this compound).

    • After a pre-incubation period with this compound (e.g., 1-2 hours), add the ferroptosis inducer to the wells (except for the untreated control wells).

  • Incubation: Incubate the plate for a predetermined time sufficient to induce cell death (e.g., 24-48 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the cell viability data to the untreated control. Plot the percentage of cell viability against the concentration of this compound to determine its protective effect.

Troubleshooting Guides

Issue 1: this compound Powder Appears Clumpy or Discolored

  • Possible Cause: Exposure to moisture or light.

  • Solution: Discard the powder if significant discoloration is observed, as this may indicate degradation. Ensure that the vial is tightly sealed and stored in a desiccator if the storage environment is humid. Protect from light by storing in an amber vial or a dark location.

Issue 2: Precipitation of this compound in Aqueous Solutions or Cell Culture Media

  • Possible Cause: this compound is poorly soluble in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium may be too low to maintain solubility.

  • Solution:

    • Prepare a highly concentrated stock solution in an appropriate organic solvent like DMSO.

    • When diluting into your aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing or stirring to ensure rapid and even dispersion.

    • Ensure the final concentration of the organic solvent in your working solution is kept as low as possible but sufficient to maintain solubility. For cell-based assays, the final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity.

    • If precipitation persists, consider using a surfactant like Tween-80 or a co-solvent system, but be mindful of their potential effects on your experimental system.

Issue 3: Inconsistent or No Activity of this compound in a Ferroptosis Assay

  • Possible Cause 1: Degradation of this compound stock solution.

  • Solution 1: Prepare fresh stock solutions from the powder. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Possible Cause 2: The concentration of this compound is too low to inhibit ferroptosis induced by the specific concentration of the inducer used.

  • Solution 2: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal protective concentration for your specific cell line and inducer concentration.

  • Possible Cause 3: The cell line used is not sensitive to the ferroptosis inducer or the mechanism of cell death is not ferroptotic.

  • Solution 3: Confirm that your cell line is susceptible to ferroptosis and that the cell death observed is indeed ferroptosis by using other known ferroptosis inhibitors or markers.

Visualizations

Liproxstatin1_Mechanism_of_Action This compound Signaling Pathway in Ferroptosis Inhibition cluster_membrane Cell Membrane cluster_inducers Ferroptosis Inducers cluster_cellular_components Cellular Components PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxyl_Radicals Lipid Peroxyl Radicals (LOO•) PUFA->Lipid_Peroxyl_Radicals oxidized to Lipid_Peroxidation Lipid Peroxidation Cascade Lipid_Peroxyl_Radicals->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Erastin Erastin GPX4 GPX4 Erastin->GPX4 inhibits RSL3 RSL3 RSL3->GPX4 inhibits GPX4->Lipid_Peroxyl_Radicals detoxifies Iron Fe²⁺ Iron->Lipid_Peroxyl_Radicals catalyzes formation Liproxstatin1 This compound Liproxstatin1->Lipid_Peroxyl_Radicals scavenges Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Experiment with this compound Problem Unexpected Results? Start->Problem Check_Powder Check Powder Integrity: - Appearance - Storage Conditions Problem->Check_Powder Yes Success Successful Experiment Problem->Success No Check_Solution Check Stock Solution: - Freshly Prepared? - Storage Conditions - Freeze-Thaw Cycles? Check_Powder->Check_Solution Check_Solubility Check Solubility in Assay: - Precipitation? - Final Solvent Conc.? Check_Solution->Check_Solubility Check_Assay Check Assay Parameters: - Cell Line Sensitivity - Inducer Concentration - this compound Dose Check_Solubility->Check_Assay Rerun Rerun Experiment Check_Assay->Rerun

References

mitigating Liproxstatin-1 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Liproxstatin-1, particularly concerning its cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the established effective concentration for this compound to inhibit ferroptosis?

This compound is a highly potent inhibitor of ferroptosis with a reported half-maximal inhibitory concentration (IC50) of approximately 22 nM. Effective concentrations for complete prevention of lipid peroxidation and ferroptotic cell death in various in vitro models are typically in the low nanomolar range (e.g., 50-200 nM).

Q2: I am observing significant cell death in my experiments at concentrations intended to inhibit ferroptosis. Is this expected?

While highly effective at nanomolar concentrations for inhibiting ferroptosis, research has shown that at micromolar concentrations (e.g., 10-40 µM), this compound can induce an alternative form of cell death in some cell types. It is crucial to perform a dose-response curve to determine the optimal concentration for ferroptosis inhibition without inducing off-target cytotoxicity in your specific experimental model.

Q3: What is the mechanism of cell death induced by high concentrations of this compound?

Studies in K562 leukemia cells have demonstrated that at high concentrations, this compound can induce cell cycle arrest, caspase-dependent apoptosis, and secondary pyroptosis. This is a distinct mechanism from its role as a radical-trapping antioxidant in preventing ferroptosis. Key signaling events in this off-target toxicity include the upregulation of p21, BAX, and TNF-α, leading to the cleavage of caspase-3 and PARP.

Q4: Is the high-concentration cytotoxicity of this compound specific to cancer cells?

The most detailed study on this compound-induced apoptosis at high concentrations was conducted on the K562 cancer cell line. There is currently limited published data on whether this is a general phenomenon that occurs in non-cancerous or primary cells. Therefore, it is recommended to carefully evaluate the dose-dependent effects of this compound in your specific cell model.

Q5: Are there any known issues with this compound solubility at high concentrations?

This compound is sparingly soluble in aqueous solutions and is typically dissolved in organic solvents like DMSO or ethanol. Poor solubility at high concentrations could potentially lead to compound precipitation or aggregation, which might contribute to cytotoxicity. One study noted that poor solubility could restrict the application of this compound.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death Observed

You are using this compound to inhibit ferroptosis, but you observe significant cytotoxicity that is not consistent with the rescue of ferroptotic cell death.

Possible Causes:

  • Concentration is too high: The concentration of this compound being used may be in the micromolar range, leading to off-target induction of apoptosis.

  • Cell line sensitivity: Your specific cell line may be particularly sensitive to the off-target effects of this compound.

  • Solubility issues: At higher concentrations, this compound may not be fully solubilized, leading to precipitation and potential non-specific toxic effects.

Troubleshooting Steps:

  • Perform a Dose-Response Curve:

    • Test a wide range of this compound concentrations, starting from the low nanomolar range (e.g., 10 nM) up to the micromolar range (e.g., 50 µM).

    • This will help you identify the therapeutic window for ferroptosis inhibition without inducing apoptosis in your specific cell model.

  • Confirm the Mechanism of Cell Death:

    • To determine if the observed cytotoxicity is due to apoptosis, you can perform co-treatment experiments with a pan-caspase inhibitor, such as Z-VAD-FMK.

    • If Z-VAD-FMK rescues the cell death induced by high concentrations of this compound, it confirms that the cytotoxicity is caspase-dependent apoptosis. The study in K562 cells showed that the caspase-3-specific inhibitor z-DEVD-FMK could rescue some of the apoptotic cells.

  • Ensure Proper Solubilization:

    • Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into your culture medium.

    • Visually inspect for any precipitation after dilution into the final experimental concentration.

Issue 2: Differentiating Between On-Target Ferroptosis Inhibition and Off-Target Apoptosis

You want to ensure that the observed effects in your experiment are due to the inhibition of ferroptosis and not confounded by the pro-apoptotic effects of high-concentration this compound.

Experimental Design for Mechanistic Clarity:

  • Use a Multi-pronged Approach:

    • Positive Control for Ferroptosis: Include a known inducer of ferroptosis (e.g., Erastin, RSL3) in your experimental setup.

    • This compound Dose-Response: Treat with a range of this compound concentrations in the presence of the ferroptosis inducer.

    • Apoptosis Inhibitor Co-treatment: In parallel, for higher concentrations of this compound, include a condition with a co-treatment of a pan-caspase inhibitor (e.g., Z-VAD-FMK).

  • Data Interpretation:

    • At low (nanomolar) concentrations, this compound should rescue ferroptosis without inducing cell death on its own.

    • At high (micromolar) concentrations, if this compound fails to provide additional protection or even enhances cell death, this may indicate the induction of apoptosis.

    • If the caspase inhibitor rescues the cell death observed at high this compound concentrations, it confirms the off-target apoptotic effect.

Data Summary

This compound Concentration-Dependent Effects
Concentration RangePrimary EffectMechanism of ActionReference
10-200 nMInhibition of FerroptosisRadical-trapping antioxidant, prevents lipid peroxidation
10-40 µMInduction of Apoptosis & Secondary PyroptosisUpregulation of p21, BAX, TNF-α; Caspase-3 activation
Solubility of this compound
SolventSolubilityReference
DMSO≥31 mg/mL
Ethanol~5 mg/mL
Dimethyl formamide~25 mg/mL

Experimental Protocols

Protocol 1: Determining the Therapeutic Window of this compound

  • Cell Seeding: Plate your cells of interest at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your cell culture medium, ranging from 10 nM to 50 µM. Also, prepare a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot cell viability against the log of the this compound concentration to determine the concentration at which cytotoxicity begins.

Protocol 2: Co-treatment with a Caspase Inhibitor to Confirm Apoptosis

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Preparation of Reagents:

    • Prepare high concentrations of this compound (e.g., 10 µM and 20 µM) in cell culture medium.

    • Prepare a stock solution of a pan-caspase inhibitor (e.g., Z-VAD-FMK) according to the manufacturer's instructions.

  • Pre-treatment (Optional but Recommended): Pre-incubate a subset of wells with the caspase inhibitor for 1-2 hours before adding this compound.

  • Treatment:

    • Group 1: Vehicle control

    • Group 2: High concentration of this compound

    • Group 3: Caspase inhibitor alone

    • Group 4: Co-treatment of high-concentration this compound and the caspase inhibitor.

  • Incubation and Analysis: Incubate for the desired time and assess cell viability. A significant increase in viability in Group 4 compared to Group 2 indicates that the cytotoxicity is caspase-dependent.

Visualizations

cluster_lipro This compound cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes lipro_low Low Concentration (nM range) ferroptosis Ferroptosis Pathway (Lipid Peroxidation) lipro_low->ferroptosis Inhibits lipro_high High Concentration (µM range) apoptosis Apoptosis Pathway (Caspase Activation) lipro_high->apoptosis Induces survival Cell Survival ferroptosis->survival death Cell Death apoptosis->death

Caption: Concentration-dependent effects of this compound on cellular pathways.

start Experiment with High this compound Concentration observe_death Observe Unexpected Cell Death start->observe_death is_apoptosis Is the cell death caspase-dependent? observe_death->is_apoptosis cotreat Co-treat with Caspase Inhibitor (e.g., Z-VAD-FMK) is_apoptosis->cotreat Yes rescued Cell Death Rescued? cotreat->rescued conclusion_apoptosis Conclusion: Cytotoxicity is due to off-target apoptosis. rescued->conclusion_apoptosis Yes conclusion_other Conclusion: Cytotoxicity is due to another mechanism. rescued->conclusion_other No optimize Optimize this compound Concentration to Nanomolar Range conclusion_apoptosis->optimize

Caption: Troubleshooting workflow for high-concentration this compound cytotoxicity.

lipro_high High Concentration this compound p21 p21 (CDKN1A) Upregulation lipro_high->p21 bax_tnfa BAX & TNF-α Upregulation lipro_high->bax_tnfa cell_cycle_arrest G1/S Phase Cell Cycle Arrest p21->cell_cycle_arrest caspase3 Caspase-3 Activation bax_tnfa->caspase3 parp PARP Cleavage caspase3->parp gsdme GSDME Cleavage caspase3->gsdme apoptosis Apoptosis parp->apoptosis pyroptosis Secondary Pyroptosis gsdme->pyroptosis

Validation & Comparative

Liproxstatin-1: A Potent Guardian Against Ferroptotic Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of its Potency Against Other Antioxidants in the Inhibition of Ferroptosis

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular demise, a form of iron-dependent programmed cell death known as ferroptosis has emerged as a critical player in a range of pathologies, from neurodegenerative diseases to ischemia-reperfusion injury. The scientific community is actively seeking potent inhibitors of this pathway, and among them, Liproxstatin-1 has distinguished itself as a formidable radical-trapping antioxidant. This guide provides a comprehensive comparison of this compound's potency against other well-known antioxidants, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their pursuit of novel therapeutic strategies.

Unveiling the Potency: A Quantitative Comparison

This compound consistently demonstrates superior potency in inhibiting ferroptosis compared to a panel of other antioxidants across various cellular models. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a clear quantitative comparison. Lower values indicate higher potency.

AntioxidantCell LineFerroptosis InducerIC50 / EC50 (nM)Reference
This compound Gpx4-/- MEFs-22[1][2]
This compound Pfa-1 mouse fibroblastsRSL338 ± 3[3]
This compound OLN-93 oligodendrocytesRSL3115.3[4]
Ferrostatin-1 Pfa-1 mouse fibroblastsRSL345 ± 5[3]
Ferrostatin-1 HT-1080 fibrosarcomaErastin60[5]
Vitamin E (α-tocopherol) --Significantly less potent than this compound and Ferrostatin-1[3][6]
Edaravone OLN-93 oligodendrocytesRSL319,370[4]
Deferoxamine OLN-93 oligodendrocytesRSL312,040[4]

Table 1: Comparative Potency of Antioxidants in Inhibiting Ferroptosis. Data is presented as the mean ± standard deviation where available.

The Mechanism of Protection: How this compound Stands Out

This compound's primary mechanism of action is as a potent radical-trapping antioxidant (RTA).[3][6][7] It effectively neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation, a central event in ferroptosis. While other antioxidants share this general mechanism, the superior efficacy of this compound can be attributed to its specific chemical structure and localization within cellular membranes where lipid peroxidation occurs.[5]

In contrast, other compared antioxidants exhibit different or less potent mechanisms in the context of ferroptosis:

  • Ferrostatin-1: Similar to this compound, it is a potent RTA.[3][6]

  • Vitamin E (α-tocopherol): While a well-known lipophilic antioxidant, it is demonstrably less effective at inhibiting ferroptosis than this compound and Ferrostatin-1 in cellular models.[3]

  • Edaravone: A free radical scavenger, but with significantly lower potency in preventing ferroptosis compared to this compound.[4]

  • Deferoxamine: An iron chelator that prevents the formation of reactive oxygen species by sequestering iron, a key catalyst in the Fenton reaction. Its indirect mechanism of inhibiting lipid peroxidation contributes to its lower potency compared to direct RTAs like this compound.[4]

Visualizing the Battlefield: The Ferroptosis Signaling Pathway

The intricate signaling cascade of ferroptosis involves a delicate balance between pro- and anti-ferroptotic factors. The following diagram, generated using the DOT language, illustrates the key players and pathways involved, highlighting where this compound and other antioxidants exert their protective effects.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antioxidants Antioxidant Intervention SystemXc System Xc- Cystine Cystine SystemXc->Cystine Uptake ACSL4 ACSL4 PUFA_PL PUFA-PL ACSL4->PUFA_PL LPCAT3 LPCAT3 LPCAT3->PUFA_PL Glutamate Glutamate Glutamate->SystemXc Inhibits Cysteine Cysteine Cystine->Cysteine GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GSSG GSSG PUFA_PL_OOH PUFA-PL-OOH (Lipid Peroxides) GPX4->PUFA_PL_OOH Reduces to PUFA-PL-OH PUFA_PL->PUFA_PL_OOH Oxidation Ferroptosis Ferroptosis PUFA_PL_OOH->Ferroptosis Iron Fe2+ ROS ROS Iron->ROS Fenton Reaction ROS->PUFA_PL_OOH Promotes Liproxstatin1 This compound Liproxstatin1->PUFA_PL_OOH Inhibits (Radical Trapping) Ferrostatin1 Ferrostatin-1 Ferrostatin1->PUFA_PL_OOH Inhibits (Radical Trapping) VitaminE Vitamin E VitaminE->PUFA_PL_OOH Inhibits (Radical Trapping) Deferoxamine Deferoxamine Deferoxamine->Iron Chelates

Ferroptosis signaling pathway and points of intervention.

Experimental Corner: Protocols for Assessing Potency

Accurate assessment of antioxidant potency relies on robust and reproducible experimental protocols. Below are outlines of key methodologies cited in the comparative analysis.

Cell Viability Assays (MTT and AquaBluer)

These assays quantify the number of viable cells in a culture after treatment with ferroptosis inducers and inhibitors.

Experimental Workflow:

Experimental_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with ferroptosis inducer (e.g., RSL3, Erastin) and various concentrations of antioxidant A->B C 3. Incubate for a defined period (e.g., 24-72h) B->C D 4. Add viability reagent (MTT or AquaBluer) C->D E 5. Incubate for color development D->E F 6. Measure absorbance or fluorescence using a plate reader E->F G 7. Calculate cell viability and determine IC50/EC50 F->G

Generalized workflow for cell viability assays.

MTT Assay Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a ferroptosis inducer and a serial dilution of the antioxidant.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm.

AquaBluer Assay Protocol:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • After the incubation period, add AquaBluer reagent (a resazurin-based solution) to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Lipid Peroxidation Assay (C11-BODIPY)

This assay directly measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.

Protocol Outline:

  • Culture cells and treat them with ferroptosis inducers and antioxidants as described for the viability assays.

  • In the final 30-60 minutes of incubation, load the cells with the C11-BODIPY probe.

  • Wash the cells to remove excess probe.

  • Analyze the cells using flow cytometry or fluorescence microscopy. The probe emits green fluorescence upon oxidation, indicating lipid peroxidation, while the unoxidized probe fluoresces red.

  • Quantify the shift from red to green fluorescence to determine the extent of lipid peroxidation.

Radical-Trapping Activity Assay (Inhibited Autoxidation of Styrene)

This cell-free assay measures the intrinsic ability of a compound to trap peroxyl radicals.

Protocol Outline:

  • Styrene is used as an oxidizable substrate, and AIBN (2,2'-azobis(2-methylpropionitrile)) is used as a radical initiator to induce autoxidation.

  • The rate of oxygen consumption is monitored in the absence and presence of the antioxidant.

  • The ability of the antioxidant to suppress oxygen consumption is a measure of its radical-trapping activity.

Conclusion

The available experimental data unequivocally positions this compound as a highly potent inhibitor of ferroptosis, surpassing the efficacy of many other established antioxidants. Its direct and efficient radical-trapping mechanism at the site of lipid peroxidation underscores its therapeutic potential. This comparative guide, with its quantitative data, mechanistic insights, and detailed protocols, serves as a valuable resource for researchers dedicated to unraveling the complexities of ferroptosis and developing novel interventions for a multitude of diseases.

References

A Comparative Guide to Validating the Radical-Trapping Mechanism of Liproxstatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2] Potent and specific inhibitors of this pathway are invaluable tools for both basic research and therapeutic development. Liproxstatin-1 (Lip-1) was identified through high-throughput screening as a highly potent inhibitor of ferroptosis.[3][4][5] This guide provides a comprehensive comparison of this compound with other ferroptosis inhibitors, focusing on experimental data that validates its mechanism as a radical-trapping antioxidant (RTA).

Mechanism of Action: this compound as a Radical-Trapping Antioxidant

The core event in ferroptosis is the propagation of lipid peroxidation, a chain reaction where lipid peroxyl radicals react with polyunsaturated fatty acids (PUFAs) in cell membranes.[6] this compound subverts this process by acting as a potent RTA.[3][4][5][7] Its spiroquinoxalinamine moiety can donate a hydrogen atom from its aromatic amine group (-NH) to neutralize lipid peroxyl radicals, thereby terminating the destructive chain reaction.[2][8]

Crucially, studies have demonstrated that the cytoprotective activity of this compound derives from its reactivity as an RTA rather than from the inhibition of lipoxygenase (LOX) enzymes, which can also contribute to lipid peroxidation.[3][4][7] This direct radical-scavenging activity within the lipid bilayer makes this compound a highly effective ferroptosis inhibitor.[2][8]

Caption: Radical-Trapping Mechanism of this compound.

Comparison with Alternative Ferroptosis Inhibitors

The efficacy of this compound can be benchmarked against other compounds that inhibit ferroptosis through distinct mechanisms.

Inhibitor ClassExample(s)Mechanism of Action
Radical-Trapping Antioxidants This compound , Ferrostatin-1, Vitamin E (α-tocopherol)Directly scavenge lipid peroxyl radicals within membranes to terminate the peroxidation chain reaction.[3][4][5]
Iron Chelators Deferoxamine (DFO)Bind and sequester intracellular labile iron, preventing the iron-dependent Fenton reaction that initiates lipid peroxidation.[5]
GPX4 Modulators RSL3, ML-210 (Inducers)These compounds do not inhibit ferroptosis but induce it by covalently inhibiting Glutathione Peroxidase 4 (GPX4), the key enzyme that detoxifies lipid hydroperoxides. They are used experimentally to trigger ferroptosis.[9]
System xc⁻ Inhibitors Erastin, Sorafenib (Inducers)These compounds induce ferroptosis by blocking the cystine/glutamate antiporter (System xc⁻), leading to depletion of cysteine, reduced glutathione (GSH) synthesis, and subsequent GPX4 inactivation.[1][9]
FSP1-CoQ10 Pathway Modulators -This GPX4-independent pathway reduces Coenzyme Q10 (CoQ10), which acts as a lipophilic radical-trapping antioxidant. FSP1 (Ferroptosis Suppressor Protein 1) is the key enzyme in this pathway.[10]
Quantitative Performance Data

The potency of ferroptosis inhibitors is typically compared using their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) in cell-based assays where ferroptosis is induced by agents like RSL3 or erastin.

CompoundPotency (IC₅₀ / EC₅₀)Cell Model / InducerReference(s)
This compound 22 nM (IC₅₀)Gpx4-/- cells[11][12]
Ferrostatin-1 60 nM (EC₅₀)Erastin-induced[9]
33 nM (IC₅₀)Erastin-induced[13]
UAMC-3203 10 nM (IC₅₀)IMR-32 cells[9]
12 nM (IC₅₀)Erastin-induced[13]

Note: UAMC-3203 is a second-generation ferrostatin-1 analog with improved stability and potency.[13]

Experimental Protocols

Validating the radical-trapping mechanism of this compound and comparing its efficacy requires robust and reproducible experimental methods.

Lipid Peroxidation Assay using BODIPY™ 581/591 C11

This is the gold-standard assay for directly visualizing and quantifying lipid peroxidation in live cells.

Principle: The fluorescent dye BODIPY 581/591 C11 localizes to cell membranes. In its reduced state, it fluoresces red (~590 nm). Upon oxidation by lipid peroxides, its fluorescence emission peak shifts to green (~510 nm).[14][15] The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[16]

Protocol:

  • Cell Seeding: Plate cells at a desired density in a suitable format (e.g., 96-well plate for microscopy/plate reader, 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with this compound or other test inhibitors for 1-2 hours.

  • Ferroptosis Induction: Add a ferroptosis inducer (e.g., 0.5 µM RSL3 or 10 µM erastin) to the appropriate wells and incubate for the desired time (e.g., 6-24 hours). Include vehicle-only and inducer-only controls.

  • Dye Loading: Remove the medium and incubate cells with 1-10 µM BODIPY 581/591 C11 in serum-free medium or HBSS for 30 minutes at 37°C.[14][17]

  • Washing: Wash cells twice with HBSS or PBS to remove excess dye.[14]

  • Analysis:

    • Fluorescence Microscopy/Plate Reader: Acquire images or readings using two filter sets: Green (Excitation/Emission ~488/510 nm) and Red (Excitation/Emission ~581/590 nm).[15]

    • Flow Cytometry: Harvest cells, resuspend in PBS, and analyze on a flow cytometer, detecting the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) fluorescence.[6][16][18]

  • Quantification: Calculate the ratio of the mean fluorescence intensity of the green channel to the red channel. An increase in this ratio indicates a higher level of lipid peroxidation.

G cluster_workflow Lipid Peroxidation Assay Workflow s1 Seed Cells (e.g., 96-well plate) s2 Pre-treat with Inhibitor (e.g., this compound) s1->s2 s3 Induce Ferroptosis (e.g., RSL3) s2->s3 s4 Load with BODIPY C11 Dye (30 min @ 37°C) s3->s4 s5 Wash Cells (2x) s4->s5 s6 Acquire Fluorescence Data (Microscopy or Flow Cytometry) s5->s6 s7 Quantify Green/Red Ratio s6->s7

Caption: Workflow for the BODIPY 581/591 C11 Assay.

Cell Viability Assay

This assay assesses the cytoprotective effect of the inhibitor.

Principle: To confirm that cell death is indeed ferroptotic, a viability assay is performed where the inhibitor is expected to "rescue" cells from death induced by an appropriate stimulus.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Add the ferroptosis inducer (e.g., RSL3) in the presence or absence of serial dilutions of the inhibitor (e.g., this compound).

  • Incubation: Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Viability Measurement: Quantify cell viability using a standard method such as CellTiter-Glo® (measures ATP), MTS assay, or by counting live/dead cells after trypan blue staining.

  • Analysis: Plot cell viability against inhibitor concentration to determine the EC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

This assay can be used to validate the engagement of a compound with its protein target inside the cell. While less direct for a radical scavenger, it is critical for validating inhibitors that act on specific proteins (e.g., GPX4, FSP1).

Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability.[19][20] When heated, the stabilized protein will remain in solution at higher temperatures compared to the unbound protein.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle for 1-3 hours.[21]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 73°C) for 3 minutes using a thermal cycler, followed by cooling.[19]

  • Lysis & Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]

  • Detection: Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.

G cluster_pathway Ferroptosis Pathways & Inhibitor Targets Iron Fe²⁺ Pool LPO Lipid Peroxidation (PUFA-OO•) Iron->LPO Fenton Rxn PUFA Membrane PUFAs PUFA->LPO Ferroptosis Ferroptosis LPO->Ferroptosis GPX4 GPX4 GPX4->LPO Detoxifies GSH GSH GSH->GPX4 Cofactor SystemXc System xc⁻ (Cystine Import) SystemXc->GSH Cysteine for GSH FSP1 FSP1 / CoQ10 FSP1->LPO Reduces Inh_Iron Iron Chelators (e.g., DFO) Inh_Iron->Iron Inh_RTA Radical Trappers (this compound) Inh_RTA->LPO Inh_GPX4 GPX4 Inducers (e.g., RSL3) Inh_GPX4->GPX4 Inh_SystemXc System xc⁻ Inducers (e.g., Erastin) Inh_SystemXc->SystemXc

Caption: Overview of Ferroptosis Pathways and Inhibitor Targets.

References

A Comparative Guide to GPX4 Inhibitors: Liproxstatin-1 vs. Other Key Ferroptosis Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liproxstatin-1 with other prominent Glutathione Peroxidase 4 (GPX4) inhibitors, including RSL3, ML162, and FINO2. We delve into their mechanisms of action, present available experimental data for performance comparison, and provide detailed experimental protocols for key assays in ferroptosis research.

Introduction to GPX4 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. GPX4 is a crucial enzyme that sayaverts ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death. This process has emerged as a promising therapeutic strategy for various diseases, including cancer. Consequently, the development and characterization of potent and specific GPX4 inhibitors are of significant interest to the research community.

Mechanism of Action: A Diverse Landscape

GPX4 inhibitors can be broadly categorized based on their mechanism of action. This compound stands out due to its distinct mechanism compared to other well-studied inhibitors.

  • This compound: The Radical-Trapping Antioxidant Unlike direct enzyme inhibitors, this compound functions as a potent radical-trapping antioxidant (RTA).[1][2] It localizes to cellular membranes and directly scavenges lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[2] This mechanism effectively prevents the downstream consequences of GPX4 inhibition without directly binding to the enzyme itself. Theoretical studies suggest that the aromatic amine moiety of this compound is crucial for its hydrogen-donating, radical-scavenging activity.[3][4]

  • RSL3 and ML162: Covalent Binders with a Twist in the Tale RSL3 and ML162 have long been considered canonical, direct, and covalent inhibitors of GPX4.[5][6][7] Their chloroacetamide moiety was believed to covalently bind to the selenocysteine residue in the active site of GPX4, leading to its inactivation.[7] However, a recent study from 2023 has challenged this dogma, presenting evidence that RSL3 and ML162 may not directly inhibit recombinant GPX4 but instead target another selenoprotein, thioredoxin reductase 1 (TXNRD1).[8][9] This finding suggests that the ferroptosis-inducing effects of RSL3 and ML162 could be more complex and may involve off-target effects or indirect mechanisms of GPX4 inhibition in a cellular context.

  • FINO2: A Dual-Pronged Attack FINO2 induces ferroptosis through a unique dual mechanism. It does not directly inhibit GPX4 in a cell-free assay but rather acts indirectly in a cellular context.[10][11][12] FINO2 is an endoperoxide-containing compound that, in addition to indirectly inhibiting GPX4 function, also directly oxidizes ferrous iron (Fe2+) to its ferric state (Fe3+).[10][11][12] This dual action both impairs the cell's primary defense against lipid peroxidation and promotes the generation of lipid ROS through iron-dependent reactions.

Performance Comparison: A Data-Driven Overview

Direct comparative studies of all four inhibitors under identical experimental conditions are limited. The following table summarizes available quantitative data from various sources to provide a performance overview. It is important to note that IC50 and EC50 values can vary significantly depending on the cell line and experimental setup.

InhibitorTarget(s)Mechanism of ActionIC50/EC50 (Cell-based assays)Notes
This compound Lipid Peroxyl RadicalsRadical-Trapping AntioxidantIC50 = 22 nM (in Gpx4−/− cells)[5]Prevents ferroptosis induced by various triggers.[5]
RSL3 GPX4 (disputed), TXNRD1[7][8][9]Covalent InhibitionEC50 ~60 nM (in HT-1080 cells)[13]Potent inducer of ferroptosis. Recent evidence suggests TXNRD1 as a primary target.[8][9]
ML162 GPX4 (disputed), TXNRD1[5][8][9]Covalent InhibitionIC50 = 25 nM (HRASG12V-expressing BJ fibroblasts)[5]Selectively lethal to cells with mutant RAS.[5] Recent evidence suggests TXNRD1 as a primary target.[8][9]
FINO2 GPX4 (indirect), Fe2+Indirect Inhibition & Iron OxidationInduces ferroptosis at ~10 µM in HT-1080 cells[10]Possesses a dual mechanism of action.[10][11][12]

Signaling Pathways and Experimental Workflows

Visualizing the distinct mechanisms of these inhibitors is crucial for understanding their biological effects.

Signaling Pathway of Ferroptosis Inhibition/Induction

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors PUFA Polyunsaturated Fatty Acids (PUFAs) L_peroxyl Lipid Peroxyl Radicals (L-OO•) PUFA->L_peroxyl LPO Initiation L_peroxide Lipid Peroxides (L-OOH) L_peroxyl->L_peroxide LPO Propagation GPX4 GPX4 L_peroxide->GPX4 Ferroptosis Ferroptosis L_peroxide->Ferroptosis L_alcohol Lipid Alcohols (L-OH) GPX4->L_alcohol Reduces Fe2 Fe²⁺ Fe2->L_peroxyl Fenton Reaction GSH GSH GSH->GPX4 Cofactor Liproxstatin1 This compound Liproxstatin1->L_peroxyl Traps RSL3_ML162 RSL3 / ML162 RSL3_ML162->GPX4 Inhibits (disputed) FINO2 FINO2 FINO2->GPX4 Inhibits (indirectly) FINO2->Fe2 Oxidizes

Caption: Mechanisms of action of different GPX4-related ferroptosis modulators.

Experimental Workflow for Comparing GPX4 Inhibitors

G start Cancer Cell Line (e.g., HT-1080) treatment Treat with Inhibitors: - this compound (as control) - RSL3 - ML162 - FINO2 start->treatment assays Perform Assays treatment->assays viability Cell Viability Assay (MTT, CellTiter-Glo) assays->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY) assays->lipid_ros gpx4_activity GPX4 Activity Assay (in vitro / cellular) assays->gpx4_activity data_analysis Data Analysis and Comparison viability->data_analysis lipid_ros->data_analysis gpx4_activity->data_analysis

References

Assessing the In Vivo Efficacy of Liproxstatin-1 vs. Ferrostatin-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathogenic mechanism in a range of diseases, including acute organ injury, neurodegenerative disorders, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant therapeutic interest. Among the most widely studied first-generation ferroptosis inhibitors are Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1). Both are radical-trapping antioxidants that effectively inhibit lipid peroxidation.[1][2][3] This guide provides a comparative assessment of their in vivo efficacy, supported by experimental data, detailed methodologies, and pathway diagrams to aid researchers in selecting the appropriate tool for their preclinical studies.

Mechanism of Action: Targeting Lipid Peroxidation

Fer-1 and Lip-1 share a common mechanism of action by acting as radical-trapping antioxidants (RTAs) within the lipid bilayer of cell membranes.[1][3] They effectively intercept lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is a hallmark of ferroptosis. While both are potent inhibitors, some studies suggest that this compound may exhibit greater potency and stability in certain contexts.

In Vivo Efficacy: A Comparative Overview

Direct head-to-head in vivo comparisons of this compound and Ferrostatin-1 are limited in the published literature. However, by examining data from various preclinical models, we can draw inferences about their relative efficacy.

Table 1: Summary of In Vivo Efficacy in Acute Kidney Injury (AKI) Models
ParameterThis compoundFerrostatin-1Animal ModelKey Findings
Dosage 10 mg/kg, i.p.Not explicitly compared in the same studyIschemia/Reperfusion (I/R)-induced AKI in miceLip-1 significantly suppressed ferroptosis of renal tubular cells.[4]
Biomarkers Reduced MDA and 4-HNE, Increased GSH[4]Reduced serum BUN and Cr, Decreased ROS and MDA, Increased GSH[5][6]I/R-induced and CLP-induced AKI in miceBoth compounds showed protective effects by reducing markers of oxidative stress and improving kidney function markers.[4][5][6]
Histology Reversed morphological changes associated with I/R injury[4]Improved renal pathology in CLP-induced AKI[6]I/R-induced and CLP-induced AKI in miceBoth inhibitors demonstrated tissue-protective effects.[4][6]
Table 2: Summary of In Vivo Efficacy in Neurological Models
ParameterThis compoundFerrostatin-1Animal ModelKey Findings
Dosage 10 mg/kg, i.p.Not explicitly compared in the same studyLPS-induced cognitive impairment in miceLip-1 ameliorated memory deficits, reduced neuroinflammation, and attenuated oxidative stress.[7][8]
Behavioral Outcomes Improved performance in behavioral tests[7]Not explicitly compared in the same studyLPS-induced cognitive impairment in miceLip-1 showed cognitive benefits.[7]
Biomarkers Decreased microglia activation, IL-6, and TNF-α[7]Not explicitly compared in the same studyLPS-induced cognitive impairment in miceLip-1 exhibited anti-inflammatory effects in the brain.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for assessing the in vivo efficacy of these inhibitors.

Protocol 1: Ischemia/Reperfusion-Induced Acute Kidney Injury in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Ischemia/Reperfusion (I/R) Surgery:

    • Anesthetize mice with an appropriate anesthetic (e.g., pentobarbital sodium).

    • Perform a midline laparotomy to expose the renal pedicles.

    • Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a specified duration (e.g., 30 minutes).

    • Remove the clamps to initiate reperfusion.

    • Suture the abdominal incision.

  • Inhibitor Administration:

    • This compound Group: Administer this compound (10 mg/kg) via intraperitoneal (i.p.) injection at the onset of reperfusion.

    • Vehicle Group: Administer an equivalent volume of the vehicle (e.g., DMSO/corn oil) to the control group.

  • Endpoint Analysis (e.g., 24 hours post-reperfusion):

    • Collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).

    • Harvest kidney tissues for histological analysis (H&E staining), immunohistochemistry (e.g., for 4-HNE), and measurement of oxidative stress markers (e.g., MDA and GSH assays).

Protocol 2: LPS-Induced Neuroinflammation and Cognitive Impairment in Mice
  • Animal Model: Adult male C57BL/6 mice.

  • Induction of Neuroinflammation:

    • Administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a specified dose (e.g., 0.25 mg/kg).

  • Inhibitor Administration:

    • This compound Group: Administer this compound (10 mg/kg, i.p.) at a specified time point relative to LPS administration (e.g., 30 minutes prior).

    • Vehicle Group: Administer an equivalent volume of the vehicle to the control group.

  • Behavioral Testing (e.g., 24 hours post-LPS):

    • Conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.

  • Biochemical and Histological Analysis:

    • Harvest brain tissue (e.g., hippocampus and cortex).

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Assess microglial activation via immunohistochemistry (e.g., Iba1 staining).

    • Measure markers of oxidative stress (e.g., MDA, 4-HNE).

Visualizing the Ferroptosis Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams were generated using the DOT language.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation PUFA->LPO Fe2+, LOX Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis GPX4 GPX4 GPX4->LPO Inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 System_xc System xc- Cysteine Cysteine System_xc->Cysteine Glutamate_out Glutamate (out) System_xc->Glutamate_out Cystine Cystine Cystine->System_xc Cysteine->GSH Glutamate_in Glutamate (in) Glutamate_in->System_xc Liproxstatin1 This compound Liproxstatin1->LPO Inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->LPO Inhibits

Caption: The core signaling pathway of ferroptosis and points of intervention for this compound and Ferrostatin-1.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Disease Model (e.g., I/R, LPS) Animal_Model->Disease_Induction Vehicle Vehicle Control Disease_Induction->Vehicle Liproxstatin1 This compound Disease_Induction->Liproxstatin1 Ferrostatin1 Ferrostatin-1 Disease_Induction->Ferrostatin1 Behavioral Behavioral Tests Vehicle->Behavioral Biochemical Biochemical Assays (e.g., BUN, Creatinine, Cytokines) Vehicle->Biochemical Histological Histological Analysis (e.g., H&E, IHC) Vehicle->Histological Oxidative_Stress Oxidative Stress Markers (e.g., MDA, GSH) Vehicle->Oxidative_Stress Liproxstatin1->Behavioral Liproxstatin1->Biochemical Liproxstatin1->Histological Liproxstatin1->Oxidative_Stress Ferrostatin1->Behavioral Ferrostatin1->Biochemical Ferrostatin1->Histological Ferrostatin1->Oxidative_Stress

Caption: A generalized experimental workflow for assessing the in vivo efficacy of ferroptosis inhibitors.

Conclusion and Future Directions

Both this compound and Ferrostatin-1 are valuable tools for studying the role of ferroptosis in vivo. The available evidence suggests that both compounds are effective in mitigating tissue injury and functional deficits in various disease models by inhibiting lipid peroxidation. While this compound has been suggested to have improved stability, direct comparative in vivo studies are needed to definitively establish superiority in different pathological contexts. Researchers should carefully consider the specific disease model, the desired route of administration, and the pharmacokinetic properties of each inhibitor when designing their in vivo experiments. Future studies focusing on head-to-head comparisons will be instrumental in guiding the clinical translation of ferroptosis inhibitors.

References

Liproxstatin-1: A Comparative Guide to its Protective Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Liproxstatin-1, a potent inhibitor of ferroptosis, has demonstrated significant therapeutic potential across a range of preclinical animal models. This guide provides an objective comparison of this compound's performance against other ferroptosis inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Performance Comparison of Ferroptosis Inhibitors

This compound consistently exhibits robust protective effects in various disease models, often demonstrating superior or comparable efficacy to other well-known ferroptosis inhibitors such as Ferrostatin-1 and the iron chelator, Deferiprone.

Table 1: In Vivo Efficacy of this compound and Comparators in Ischemia-Reperfusion Injury Models
Animal ModelCompoundDosage & AdministrationKey Efficacy MetricsReference
Myocardial I/R (Mouse) This compound0.5 µM at reperfusion- Reduced myocardial infarct size- Maintained mitochondrial structural integrity- Restored GPX4 levels[1][2]
Acute Kidney Injury (Mouse) This compound10 mg/kg, i.p.- Reduced renal tubular injury- Decreased BUN and creatinine levels- Suppressed ferroptosis markers (MDA, 4-HNE)[3][4][5]
Intestinal I/R (Mouse) This compound10 mg/kg, i.p.- Ameliorated intestinal injury- Decreased cell death and lipid peroxidation[6]
Table 2: Neuroprotective Effects of this compound and Comparators
Animal ModelCompoundDosage & AdministrationKey Efficacy MetricsReference
Perioperative Neurocognitive Dysfunction (Aged Mouse) This compoundIntrathecal injection- Improved learning and memory function- Reduced neuronal ferroptosis markers (CD71, FPN1, GPX4)- Decreased lipid peroxidation (MDA, ROS, 4-HNE)[7]
Subarachnoid Hemorrhage (Mouse) This compoundNot specified- Attenuated neurological deficits and brain edema- Reduced neuronal cell death- Preserved GPX4 and downregulated ACSL4[8][9]
Oligodendrocyte Ferroptosis (in vitro) This compound115.3 nM (EC50)- More potent in rescuing oligodendrocytes from ferroptosis[10]
Edaravone19.37 µM (EC50)- Less potent compared to this compound[10]
Deferoxamine12.04 µM (EC50)- Less potent compared to this compound[10]
Table 3: Efficacy in a Metabolic Disease Model
Animal ModelCompoundDosage & AdministrationKey Efficacy MetricsReference
Metabolic Dysfunction-Associated Fatty Liver Disease (Mouse) This compound10 mg/kg/day, i.p.- Reduced liver triglycerides and cholesterol- Decreased lipid peroxidation (4-HNE, MDA)- Ameliorated insulin resistance and liver fibrosis[11]
Deferiprone100 mg/kg/day, i.g.- Mildly attenuated hepatic inflammation- Failed to alleviate lipid deposition and insulin resistance[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following tables outline the experimental protocols for key studies cited.

Table 4: Protocol for Ischemia/Reperfusion-Induced Acute Kidney Injury in Mice
ParameterDescription
Animal Model Male C57BL/6J mice (6-8 weeks old)
Disease Induction Clamping of bilateral renal pedicles for 30 minutes.
Drug Administration This compound (10 mg/kg) administered intraperitoneally 1 hour before the ischemia-reperfusion procedure.
Outcome Measures - Histological analysis of renal tubular injury (H&E, Masson, PAS staining)- Serum blood urea nitrogen (BUN) and creatinine (CRE) levels- Ferroptosis markers in kidney tissue: Glutathione (GSH), Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE)- Protein expression analysis of ferroptosis-related genes (e.g., EGR1, TP53, SLC7A11, GPX4) via Western Blot and RT-qPCR.
Reference [3][5]
Table 5: Protocol for Myocardial Ischemia-Reperfusion Injury in Isolated Perfused Mouse Hearts
ParameterDescription
Animal Model Isolated perfused hearts from mice.
Disease Induction Ischemia followed by reperfusion.
Drug Administration This compound (0.5 µM) administered at the onset of reperfusion.
Outcome Measures - Myocardial infarct size measurement- Assessment of mitochondrial structural integrity via transmission electron microscopy- Measurement of mitochondrial reactive oxygen species (ROS) production- Western blot analysis of VDAC1 and GPX4 protein levels.
Reference [1]

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its protective effects by inhibiting ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.

The central mechanism of this compound involves the suppression of lipid peroxidation, thereby preserving the integrity of cellular membranes. This is achieved by acting as a radical-trapping antioxidant.[12] A key target in this pathway is Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides. In many disease models, this compound has been shown to restore or maintain the levels of GPX4, which are often depleted during ferroptotic processes.[1][2][8][9][10]

In the context of ischemia/reperfusion-induced acute kidney injury, this compound has been shown to inhibit ferroptosis by regulating the EGR1/TP53/SLC7A11 signaling pathway.[3][4] This suggests that this compound may have upstream regulatory effects in addition to its direct antioxidant activity.

G cluster_0 Ischemia-Reperfusion Injury cluster_1 This compound Intervention IR Ischemia-Reperfusion EGR1 EGR1 IR->EGR1 Upregulates GPX4_dec GPX4 Depletion TP53 TP53 EGR1->TP53 Promotes transcription SLC7A11 SLC7A11 TP53->SLC7A11 Downregulates Lipid_Perox Lipid Peroxidation GPX4_dec->Lipid_Perox Leads to Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis Cell_Survival Cell Survival Lip1 This compound EGR1_inhib EGR1 Inhibition Lip1->EGR1_inhib Lipid_Perox_inhib Lipid Peroxidation Inhibition Lip1->Lipid_Perox_inhib Directly inhibits GPX4_rest GPX4 Restoration GPX4_rest->Lipid_Perox_inhib Lipid_Perox_inhib->Cell_Survival

Caption: this compound's mechanism in renal I/R injury.

Experimental Workflow

A general workflow for evaluating the in vivo efficacy of this compound is depicted below. This workflow can be adapted to various disease models.

G cluster_workflow In Vivo Efficacy Evaluation Workflow start Animal Model Selection (e.g., Mouse, Rat) disease_induction Disease Induction (e.g., I/R, Toxin) start->disease_induction treatment Treatment Groups: - Vehicle Control - this compound - Comparator (e.g., Ferrostatin-1) disease_induction->treatment outcome_assessment Outcome Assessment treatment->outcome_assessment histology Histopathology outcome_assessment->histology biochemical Biochemical Assays (e.g., BUN, Creatinine, MDA) outcome_assessment->biochemical molecular Molecular Analysis (Western Blot, RT-qPCR) outcome_assessment->molecular behavioral Behavioral Tests (if applicable) outcome_assessment->behavioral data_analysis Data Analysis & Comparison histology->data_analysis biochemical->data_analysis molecular->data_analysis behavioral->data_analysis

Caption: General workflow for in vivo studies.

References

Liproxstatin-1 vs. Ferrostatin-1: A Head-to-Head Comparison of Potency in Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis inhibitors is critical. This guide provides an objective comparison of Liproxstatin-1 and Ferrostatin-1, focusing on their relative potency, mechanisms of action, and the experimental frameworks used to evaluate them.

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a key pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant therapeutic interest. Among the most widely studied inhibitors are this compound and Ferrostatin-1. This guide delves into the experimental data to determine which of these molecules holds superior potency.

Quantitative Comparison of Inhibitory Potency

Experimental evidence consistently demonstrates that this compound is a more potent inhibitor of ferroptosis than Ferrostatin-1. While both are effective in the nanomolar range, this compound typically exhibits a lower half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

One key study directly comparing the two compounds in Pfa-1 mouse fibroblasts, where ferroptosis was induced by the glutathione peroxidase 4 (GPX4) inhibitor RSL3, reported an EC50 of 38 ± 3 nM for this compound, compared to 45 ± 5 nM for Ferrostatin-1.[1] Although the difference is modest, it consistently positions this compound as the more potent of the two.

Other studies, while not always in a direct head-to-head comparison in the same experiment, support this trend. The IC50 for this compound is frequently cited as 22 nM in various cellular models.[2][3][4][5][6][7][8] For Ferrostatin-1, the EC50 is most commonly reported to be approximately 60 nM when ferroptosis is induced by erastin in HT-1080 cells.[9][10][11]

InhibitorEC50/IC50 (nM)Cell LineInducerReference
This compound 38 ± 3Pfa-1 mouse fibroblastsRSL3[1]
Ferrostatin-1 45 ± 5Pfa-1 mouse fibroblastsRSL3[1]
This compound 22Gpx4-/- cells-[2][3][5][7]
Ferrostatin-1 ~60HT-1080Erastin[9][10][11]

Mechanism of Action: Radical-Trapping Antioxidants

Both this compound and Ferrostatin-1 exert their anti-ferroptotic effects through a shared mechanism: they act as potent radical-trapping antioxidants (RTAs).[12][13][14] This mechanism involves the interception of lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.

Initially, it was hypothesized that these compounds might function by inhibiting lipoxygenase (LOX) enzymes, which can contribute to lipid peroxidation. However, studies have shown that at concentrations where they effectively inhibit ferroptosis, neither this compound nor Ferrostatin-1 significantly inhibits 15-lipoxygenase-1 (15-LOX-1).[12][13][14]

Their efficacy as RTAs is particularly pronounced within lipid bilayers, which is consistent with their role in preventing the peroxidation of membrane lipids.[12][13][14] Interestingly, while both are more effective than the natural antioxidant α-tocopherol (Vitamin E) at inhibiting ferroptosis, they react more slowly with peroxyl radicals in solution. Their superior activity in a cellular context is attributed to their properties within the lipid membrane environment.[12][13][14]

Experimental Protocols

The assessment of the potency of ferroptosis inhibitors like this compound and Ferrostatin-1 typically involves the following steps:

  • Cell Culture and Seeding: Adherent cell lines susceptible to ferroptosis, such as HT-1080 fibrosarcoma cells or Pfa-1 mouse fibroblasts, are cultured under standard conditions and seeded into multi-well plates.

  • Induction of Ferroptosis: Ferroptosis is induced using a specific small molecule. Common inducers include:

    • Erastin: Inhibits the cystine/glutamate antiporter system xc-, leading to glutathione (GSH) depletion.

    • RSL3: Directly inhibits the enzyme glutathione peroxidase 4 (GPX4).

  • Inhibitor Treatment: Cells are co-treated with the ferroptosis inducer and a serial dilution of the inhibitor (this compound or Ferrostatin-1).

  • Incubation: The cells are incubated for a defined period, typically 24-48 hours, to allow for the induction of cell death.

  • Viability Assessment: Cell viability is measured to determine the protective effect of the inhibitor. A common method is the use of CellTiter-Glo®, which quantifies ATP levels as a measure of metabolically active cells.

  • Data Analysis: The results are plotted as a dose-response curve, and the EC50/IC50 value is calculated, representing the concentration of the inhibitor required to rescue 50% of the cells from ferroptosis-induced death.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Experimental Workflow: Potency Assessment A 1. Seed Cells (e.g., HT-1080) B 2. Induce Ferroptosis (e.g., with RSL3 or Erastin) A->B C 3. Co-treat with Inhibitor (this compound or Ferrostatin-1) B->C D 4. Incubate (24-48 hours) C->D E 5. Measure Cell Viability (e.g., CellTiter-Glo) D->E F 6. Calculate EC50/IC50 E->F

Caption: A typical experimental workflow for determining the potency of ferroptosis inhibitors.

G cluster_1 Ferroptosis Signaling Pathway GPX4 GPX4 PUFA_PL Polyunsaturated Fatty Acid Phospholipids (PUFA-PLs) GPX4->PUFA_PL Reduces Peroxides (Inhibits) GSH GSH GSH->GPX4 Lipid_Radicals Lipid Peroxyl Radicals (L-OO•) PUFA_PL->Lipid_Radicals Oxidation Lipid_Peroxides Lipid Peroxides (L-OOH) Cell_Death Ferroptotic Cell Death Lipid_Peroxides->Cell_Death Lipid_Radicals->Lipid_Peroxides Propagation Iron Fe2+ Iron->Lipid_Radicals Fenton Reaction Inhibitors This compound Ferrostatin-1 Inhibitors->Lipid_Radicals Trap Radicals (Inhibit)

Caption: The ferroptosis pathway and the inhibitory action of this compound and Ferrostatin-1.

Conclusion

Based on the available quantitative data, This compound demonstrates superior potency to Ferrostatin-1 in the inhibition of ferroptosis, albeit by a relatively small margin in direct comparisons. Both compounds function as highly effective radical-trapping antioxidants, representing a critical class of molecules for the study and potential therapeutic targeting of ferroptotic cell death. The choice between these inhibitors may depend on the specific experimental context, including the cell type and the method of ferroptosis induction. However, for researchers seeking the most potent commercially available inhibitor, the evidence points towards this compound.

References

Unraveling the Molecular Ripple Effects of Liproxstatin-1: A Comparative Guide to Its Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of ferroptosis, understanding the precise downstream effects of inhibitors is paramount. Liproxstatin-1, a potent inhibitor of this iron-dependent cell death pathway, has emerged as a critical tool. This guide provides a detailed comparison of this compound's downstream targets against other ferroptosis inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

This compound primarily functions as a radical-trapping antioxidant, effectively neutralizing lipid peroxyl radicals to halt the chain reaction of lipid peroxidation, a key feature of ferroptosis.[1][2] Its efficacy in preventing cell death induced by glutathione peroxidase 4 (GPX4) inhibition is well-documented.[3][4] However, its influence extends beyond this primary mechanism, modulating a range of cellular processes from cell cycle regulation to programmed cell death pathways.

Comparative Analysis of Downstream Targets: this compound vs. Alternatives

While both this compound and the well-established inhibitor Ferrostatin-1 are radical-trapping antioxidants, the depth of publicly available data on their downstream targets varies.[1][2] this compound has been the subject of quantitative proteomic and transcriptomic studies, offering a more granular view of its molecular impact.

Below is a comparative summary of the known downstream targets of this compound and Ferrostatin-1.

Cellular Process This compound Ferrostatin-1 Alternative Inhibitors (e.g., SRX 1177)
Lipid Peroxidation & Oxidative Stress - Prevents lipid peroxidation.[3][4]- Rescues GPX4 levels.[5]- Decreases mitochondrial ROS.[5]- Prevents lipid peroxidation.[1][2]- Increases Superoxide Dismutase (SOD) activity.- Data not available
Mitochondrial Function - Reduces Voltage-Dependent Anion Channel 1 (VDAC1) levels and oligomerization.[5]- No effect on VDAC2/3.[5]- Data not available- Data not available
Cell Cycle & Proliferation - Induces G1 or G2/M phase cell cycle arrest.[6]- Upregulates p21WAF1/CIP1.[6]- Data not available- Data not available
Programmed Cell Death - Induces BAX and TNF-α expression.[6]- Inhibits PANoptosis (apoptosis, pyroptosis, and necroptosis).[7]- Prevents decrease of Nrf2.- Data not available

Quantitative Proteomics and Transcriptomics Data for this compound

Recent studies have provided a deeper understanding of the proteins and pathways modulated by this compound.

Proteomic Analysis of Cysteine Reactivity

A quantitative cysteinome profiling study identified 18 proteins with significantly altered cysteine reactivity in the presence of this compound during RSL3-induced ferroptosis. These proteins are primarily involved in oxidation-reduction and cellular oxidant detoxification processes.

Protein Gene Function
Peroxiredoxin-1PRDX1Redox regulation, antioxidant defense
Peroxiredoxin-6PRDX6Redox regulation, antioxidant defense
Glutathione S-transferase PGSTP1Detoxification, antioxidant defense
ThioredoxinTXNRedox regulation
Protein disulfide-isomeraseP4HBProtein folding
... (and 13 others)......

This table is a summary of findings from a quantitative proteomics study. For a complete list of proteins, please refer to the original publication.

Transcriptomic and Western Blot Analysis in K562 Cells

In K562 leukemia cells, this compound treatment led to significant changes in the expression of genes and proteins involved in cell cycle control and programmed cell death.

Target Effect of this compound Method
p21WAF1/CIP1UpregulationRNA sequencing, Western Blot
BAXUpregulationRNA sequencing, Western Blot
TNF-αUpregulationRNA sequencing, Western Blot
Cleaved Caspase-3IncreasedWestern Blot
Cleaved PARPIncreasedWestern Blot
Cleaved GSDME-NIncreasedWestern Blot

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathway of this compound in Inhibiting Ferroptosis and Modulating Downstream Events

G This compound Signaling Pathway cluster_ferroptosis Ferroptosis Induction cluster_liproxstatin This compound Action cluster_downstream Downstream Effects of this compound GPX4_inhibition GPX4 Inhibition (e.g., RSL3) Lipid_Peroxidation Lipid Peroxidation GPX4_inhibition->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Liproxstatin This compound Radical_Trapping Radical-Trapping Antioxidant Liproxstatin->Radical_Trapping Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2/M) Liproxstatin->Cell_Cycle_Arrest Apoptosis_Pyroptosis Apoptosis/Pyroptosis Liproxstatin->Apoptosis_Pyroptosis PANoptosis PANoptosis Inhibition Liproxstatin->PANoptosis Mitochondrial_Function Mitochondrial Function Liproxstatin->Mitochondrial_Function Radical_Trapping->Lipid_Peroxidation Inhibits p21 p21WAF1/CIP1 ↑ Cell_Cycle_Arrest->p21 BAX_TNF BAX, TNF-α ↑ Apoptosis_Pyroptosis->BAX_TNF VDAC1 VDAC1 ↓ Mitochondrial_Function->VDAC1

Caption: this compound inhibits ferroptosis and influences other cellular pathways.

Experimental Workflow for Confirming Downstream Targets

G Workflow for Downstream Target Validation cluster_treatment Cell Treatment cluster_assays Downstream Analysis cluster_data Data Analysis and Confirmation Cell_Culture Cell Culture Treatment Treatment Groups: - Vehicle Control - Ferroptosis Inducer (e.g., RSL3) - this compound - Inducer + this compound Cell_Culture->Treatment Lipid_Peroxidation_Assay Lipid Peroxidation Assay (C11-BODIPY) Treatment->Lipid_Peroxidation_Assay Western_Blot Western Blot (GPX4, p21, Caspases, etc.) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry Proteomics_Transcriptomics Proteomics/Transcriptomics (LC-MS/MS, RNA-seq) Treatment->Proteomics_Transcriptomics Quantification Quantification and Statistical Analysis Lipid_Peroxidation_Assay->Quantification Western_Blot->Quantification Flow_Cytometry->Quantification Pathway_Analysis Pathway Analysis Proteomics_Transcriptomics->Pathway_Analysis Target_Validation Target Validation (e.g., siRNA, Overexpression) Pathway_Analysis->Target_Validation

Caption: A typical workflow for validating the downstream targets of this compound.

Experimental Protocols

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry.

  • Cell Preparation:

    • Seed cells in a suitable plate and culture overnight.

    • Treat cells with this compound and/or a ferroptosis inducer for the desired time.

  • Staining:

    • Prepare a 2.5 µM working solution of C11-BODIPY 581/591 in pre-warmed, serum-free medium.

    • Remove the culture medium from the cells and wash once with 1X PBS.

    • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis:

    • Wash the cells twice with 1X PBS to remove excess probe.

    • Harvest the cells using a gentle dissociation reagent (e.g., TrypLE).

    • Resuspend the cells in 1X PBS for flow cytometry analysis.

    • Analyze the cells on a flow cytometer, detecting the fluorescence shift from red (unoxidized, ~590 nm) to green (oxidized, ~510 nm).

Western Blot for PANoptosis Markers

This protocol outlines the detection of key markers of apoptosis, pyroptosis, and necroptosis.

  • Protein Extraction:

    • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Cleaved Caspase-3 (Apoptosis)

      • Cleaved GSDMD (Pyroptosis)

      • Phospho-MLKL (Necroptosis)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the staining of DNA with propidium iodide (PI) for cell cycle analysis.

  • Cell Fixation:

    • Harvest and wash the treated cells with 1X PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells and wash once with 1X PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in 1X PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the stained cells on a flow cytometer, measuring the fluorescence of PI to determine the DNA content and cell cycle distribution (G1, S, G2/M phases).

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Liproxstatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical information for the handling and disposal of Liproxstatin-1, a potent ferroptosis inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Protocols

This compound, while not classified as hazardous under the Globally Harmonized System (GHS), should be handled with care, treating it as potentially hazardous until more information is available.[1][2] Standard laboratory chemical safety precautions are mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the procedures being performed.[3] However, the following are the minimum requirements for handling this compound:

PPE CategorySpecificationRationale
Hand Protection Impermeable and chemical-resistant gloves (e.g., Butyl rubber for DMSO solutions).Prevents skin contact and absorption. Nitrile gloves may not be sufficient for DMSO solutions.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes of the solid compound or solutions.[3]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[3]
Respiratory Protection Generally not required for handling small quantities. Use a NIOSH-approved respirator if generating dust or aerosols.Minimizes inhalation of the powder.
Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a well-ventilated area, preferably in a chemical fume hood.

  • Weighing : When weighing the solid, crystalline this compound, do so carefully to avoid generating dust.

  • Solution Preparation :

    • This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2]

    • When preparing stock solutions, add the solvent to the solid slowly to avoid splashing.

    • Solutions in DMSO can be stored at -20°C for several months.

  • Use in Experiments : When adding this compound solutions to cell cultures or in vivo models, use appropriate sterile techniques.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Clean the work area and any contaminated equipment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 340.85 g/mol [4]
Appearance Crystalline solid[2]
Storage Temperature -20°C[2]
Solubility in DMSO ~16-68 mg/mL[2][5]
Solubility in Ethanol ~5 mg/mL[2]
Solubility in Dimethylformamide ~25 mg/mL[2]
In Vitro IC₅₀ (Ferroptosis Inhibition) 22 nM[5]
In Vivo Dosage (mice) 10 mg/kg (intraperitoneal)[6]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid this compound : Dispose of as chemical waste in a properly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines.

  • Solutions :

    • Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a designated, labeled hazardous waste container for organic solvents.[5]

    • Do not pour this compound solutions down the drain.[1]

  • Contaminated Materials :

    • Gloves, pipette tips, and other disposable materials contaminated with this compound should be placed in a designated chemical waste container.

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. The "empty" container can then be disposed of according to institutional guidelines.

  • General Guidance : All chemical waste must be managed in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Liproxstatin1_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh Proceed to Handling dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve experiment Use in Experiment dissolve->experiment wash Wash Hands and Exposed Skin experiment->wash After Experimentation decontaminate Clean Work Area and Equipment wash->decontaminate solid_waste Solid this compound Waste decontaminate->solid_waste liquid_waste This compound Solution Waste decontaminate->liquid_waste contaminated_materials Contaminated Disposables decontaminate->contaminated_materials waste_collection Collect in Labeled Hazardous Waste Containers solid_waste->waste_collection liquid_waste->waste_collection contaminated_materials->waste_collection ehs_pickup Arrange for EH&S Pickup waste_collection->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liproxstatin-1
Reactant of Route 2
Liproxstatin-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.